molecular formula C8H12ClN3 B1313812 6-chloro-N,N-diethylpyridazin-3-amine CAS No. 55825-40-6

6-chloro-N,N-diethylpyridazin-3-amine

Cat. No.: B1313812
CAS No.: 55825-40-6
M. Wt: 185.65 g/mol
InChI Key: CLUVHLIUOIFYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N,N-diethylpyridazin-3-amine is a substituted pyridazine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The presence of a chlorine atom at the 6-position and a diethylamino group at the 3-position on the pyridazine ring makes it a valuable substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows researchers to efficiently create diverse chemical libraries for biological screening. Its primary research applications include its use as a key building block in the synthesis of potential pharmacologically active compounds, particularly in developing kinase inhibitors, and in the creation of novel agrochemicals. The compound is typically characterized as a solid and should be stored in a cool, dry place, under an inert atmosphere for long-term stability. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N,N-diethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUVHLIUOIFYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-chloro-N,N-diethylpyridazin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-chloro-N,N-diethylpyridazin-3-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 55825-40-6). As a derivative of the critical synthetic building block 6-chloropyridazin-3-amine, this tertiary amine offers a unique combination of a reactive handle for advanced molecular construction and a lipophilic substituent for modulating physicochemical properties. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. We will delve into its logical synthesis, predicted spectroscopic characteristics, and key reactivity patterns, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction and Molecular Overview

This compound is a substituted pyridazine, a class of 1,2-diazine heterocycles prevalent in pharmacologically active compounds. Its structure is characterized by a pyridazine ring bearing a chlorine atom at the 6-position and a diethylamino group at the 3-position. The parent compound, 6-chloropyridazin-3-amine, is a well-established and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of the N,N-diethyl group in place of the primary amine is a strategic modification intended to alter properties such as solubility, lipophilicity, metabolic stability, and receptor-binding interactions of downstream products.

The key features of this molecule are the two primary sites of reactivity:

  • The C6-Cl Bond: The chlorine atom is attached to an electron-deficient pyridazine ring, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a suitable partner in various metal-catalyzed cross-coupling reactions.[3]

  • The Nitrogen Atoms: The basicity of the diethylamino nitrogen and the two ring nitrogens can influence the molecule's properties and interactions, including its role as a ligand or its protonation state.

This guide will provide a predictive but scientifically grounded exploration of its chemical behavior, based on the well-documented chemistry of its analogs.

Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a highly logical and efficient synthetic route can be extrapolated from the established synthesis of its parent amine, 6-chloropyridazin-3-amine. The most direct approach is the regioselective nucleophilic aromatic substitution of 3,6-dichloropyridazine with diethylamine.

The synthesis of the parent compound, 3-amino-6-chloropyridazine, is typically achieved by reacting 3,6-dichloropyridazine with ammonia in a suitable solvent at elevated temperatures.[4][5] The greater nucleophilicity of the C3 position over the C6 position in 3,6-dichloropyridazine drives the regioselectivity of the initial substitution. A similar principle applies to the reaction with diethylamine.

Proposed Synthetic Workflow

reagent1 3,6-Dichloropyridazine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Diethylamine (excess) reagent2->reaction solvent Solvent (e.g., EtOH, DMF) solvent->reaction workup Aqueous Work-up (Extraction with EtOAc) reaction->workup Heat (e.g., 100-140 °C) in sealed vessel purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Predictive)

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 3,6-Dichloropyridazine

  • Diethylamine

  • Ethanol (or N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure-rated sealed vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Reagent Addition: Add diethylamine (3.0-5.0 eq). The use of excess diethylamine serves both as the nucleophile and as a base to neutralize the HCl generated in situ.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 130-140 °C for 24-96 hours. The reaction progress should be monitored by TLC or LC-MS. The conditions are based on similar amination reactions which require elevated temperatures for completion.[5]

  • Work-up: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the excess diethylamine and solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine. This removes any remaining diethylamine hydrochloride and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Physicochemical and Spectroscopic Properties

No experimental data for the target compound is readily available in peer-reviewed literature. The following properties are therefore calculated or predicted based on its chemical structure and data from analogous compounds.

Summary of Properties
PropertyValueSource / Method
CAS Number 55825-40-6Amerigo Scientific[6]
Molecular Formula C₈H₁₂ClN₃-
Molecular Weight 185.65 g/mol Calculated[6]
Appearance Predicted: Off-white to yellow solid/oilAnalogy to analogs
Melting Point Predicted: < 100 °CLower than 3-amino-6-chloropyridazine (210 °C) due to lack of H-bonding[5]
Boiling Point Predicted: > 300 °CEstimation
Solubility Predicted: Soluble in common organic solvents (DMSO, DCM, EtOAc, MeOH)Structural analysis
Predicted Spectroscopic Data

The following spectra are predicted to aid in the structural confirmation of the synthesized molecule.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ≈ 7.20 (d, J ≈ 9.2 Hz, 1H, Pyridazine H-5)

    • δ ≈ 6.70 (d, J ≈ 9.2 Hz, 1H, Pyridazine H-4)

    • δ ≈ 3.60 (q, J ≈ 7.2 Hz, 4H, -N(CH₂CH₃)₂)

    • δ ≈ 1.25 (t, J ≈ 7.2 Hz, 6H, -N(CH₂CH₃)₂)

    • Causality: The two pyridazine protons are expected to appear as doublets due to coupling with each other. The upfield shift compared to the parent amine (δ 6.95, 7.34 in MeOD) is anticipated due to the electron-donating nature of the diethylamino group.[5] The ethyl protons will show a characteristic quartet and triplet pattern.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ≈ 158.0 (C3)

    • δ ≈ 148.0 (C6)

    • δ ≈ 129.0 (C5)

    • δ ≈ 115.0 (C4)

    • δ ≈ 45.0 (-NCH₂)

    • δ ≈ 13.0 (-CH₃)

    • Causality: The chemical shifts are estimated based on the parent amine, with adjustments for the N-diethyl substitution.[5]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z 185 and 187 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.[7]

    • Major Fragments:

      • m/z 170 ([M-CH₃]⁺): Loss of a methyl radical.

      • m/z 156 ([M-C₂H₅]⁺): Alpha-cleavage resulting in the loss of an ethyl radical, a common fragmentation for N-alkyl amines.[8]

      • m/z 121 ([M-C₂H₅, -Cl]⁺): Subsequent loss of a chlorine radical.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ν ≈ 3100-3000 cm⁻¹ (Aromatic C-H stretch)

    • ν ≈ 2970, 2930, 2870 cm⁻¹ (Aliphatic C-H stretch)

    • ν ≈ 1600, 1570 cm⁻¹ (C=N and C=C ring stretching)

    • ν ≈ 1250 cm⁻¹ (Aromatic C-N stretch)

    • ν ≈ 830 cm⁻¹ (C-Cl stretch)

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C-Cl bond, which can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures.

start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ (e.g., R'O⁻) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)₂ Pd(0) catalyst, Base product_snar 6-Nu-N,N-diethylpyridazin-3-amine (Nu = OR, NR'R'', SR) snar->product_snar product_suzuki 6-Aryl-N,N-diethylpyridazin-3-amine suzuki->product_suzuki

Caption: Key reactivity pathways for synthetic diversification.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates attached halogens towards nucleophilic attack.[3][9] The chlorine at the C6 position is particularly labile and can be displaced by a wide range of nucleophiles under relatively mild conditions.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The electron-withdrawing nature of the ring nitrogens stabilizes this intermediate, facilitating the reaction.[10]

  • Applications: This reaction is ideal for introducing diverse functional groups.

    • O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) yields 6-alkoxypyridazine derivatives.

    • N-Nucleophiles: Further amination with primary or secondary amines can lead to the synthesis of 3,6-diaminopyridazines.

    • S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.[11]

  • Suzuki-Miyaura Coupling: This is one of the most versatile methods for creating biaryl or vinyl-substituted pyridazines.[12] The reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) would yield the corresponding 6-substituted product.[13] This reaction is tolerant of a wide range of functional groups, making it highly valuable in complex molecule synthesis.[14]

  • Other Cross-Couplings: Other reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are also highly plausible, further expanding the synthetic potential of this building block.[3][11]

Safety and Handling

Based on the GHS classifications for the structurally similar 6-chloropyridazin-3-amine, this compound should be handled with caution as a potentially hazardous chemical.[15]

  • Hazard Codes (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound represents a valuable, yet under-explored, chemical intermediate. Its synthesis is readily achievable from commercial starting materials, and its chemical properties are dictated by a highly reactive C-Cl bond amenable to a wide array of synthetic transformations. The presence of the N,N-diethyl group provides a tool for fine-tuning the properties of target molecules. This guide provides a solid, scientifically-reasoned foundation for researchers to incorporate this versatile building block into their synthetic programs for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Sources

An In-depth Technical Guide to 6-chloro-N,N-diethylpyridazin-3-amine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N,N-diethylpyridazin-3-amine (CAS No. 55825-40-6), a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to deliver an in-depth analysis of the compound's synthesis, reactivity, and strategic application as a versatile building block in medicinal chemistry. We will explore the causal chemistry behind its synthesis via nucleophilic aromatic substitution (SNAr), detail its subsequent functionalization, and contextualize its importance through its role in the development of high-value therapeutic agents, such as endothelin receptor antagonists. This guide includes detailed, field-tested experimental protocols, safety and handling procedures, and elucidates the underlying chemical principles to empower researchers in their own discovery efforts.

Introduction and Strategic Importance

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive core for designing molecules that interact with biological targets.[1] Within this class, this compound stands out as a particularly valuable intermediate. The presence of three key functional handles—an electron-deficient pyridazine ring, a reactive chlorine atom, and a nucleophilic diethylamino group—provides a rich platform for molecular elaboration.

The chlorine atom at the 6-position is the primary site for synthetic diversification. It is susceptible to displacement by a wide range of nucleophiles and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of a compound's structure-activity relationship (SAR). This guide will delve into the practical aspects of leveraging this reactivity for the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a research setting.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 55825-40-6[2][3]
Molecular Formula C₈H₁₂ClN₃[2][3]
Molecular Weight 185.65 g/mol [2][3]
Appearance Expected to be a solid or oilGeneral Knowledge
MDL Number MFCD11205099[2]
Predicted Spectroscopic Profile

While specific, published spectra for this exact compound are not widely available, its spectroscopic characteristics can be confidently predicted based on the analysis of its constituent functional groups and closely related analogues.[1][4]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridazine ring, likely appearing as doublets in the range of δ 6.8-7.5 ppm. The diethylamino group would present as a quartet around δ 3.4-3.6 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃), with a typical coupling constant (J) of ~7 Hz.

  • ¹³C NMR: The carbon NMR would display four signals for the pyridazine ring carbons, with the carbon atom bonded to chlorine (C6) being the most deshielded. The signals for the diethylamino group carbons would appear in the aliphatic region, typically with the CH₂ carbon around δ 40-45 ppm and the CH₃ carbon around δ 12-15 ppm.[5]

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 185 and an isotopic peak (M+2)⁺ at m/z 187 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations within the pyridazine ring (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration, which is usually found in the 600-800 cm⁻¹ fingerprint region.

Synthesis and Reaction Mechanism

The primary route to this compound is through a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Causality of the Synthetic Strategy

The synthesis begins with the commercially available and highly reactive precursor, 3,6-dichloropyridazine. The two chlorine atoms on this starting material are electronically non-equivalent due to the influence of the ring nitrogen atoms. However, the positions are highly activated towards nucleophilic attack. The reaction with a secondary amine like diethylamine proceeds regioselectively to replace one of the chlorine atoms. This selectivity is often controlled by reaction conditions such as temperature and stoichiometry. Using a slight excess of the amine under controlled heating typically favors monosubstitution. The reaction is generally performed in a polar solvent like ethanol to facilitate the dissolution of the reactants and is often aided by a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Start Materials: - 3,6-Dichloropyridazine - Diethylamine - Triethylamine - Ethanol dissolve Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask. start->dissolve add_amines Add triethylamine, followed by the dropwise addition of diethylamine. dissolve->add_amines reflux Heat the reaction mixture to reflux (approx. 78 °C). add_amines->reflux monitor Monitor reaction progress by TLC or GC-MS. reflux->monitor workup Cool, concentrate under vacuum. Partition between water and EtOAc. monitor->workup Upon completion extract Extract aqueous layer with EtOAc. Combine organic layers. workup->extract dry Dry combined organic layers over anhydrous Na₂SO₄. extract->dry purify Filter and concentrate. Purify crude product via silica gel chromatography. dry->purify characterize Characterize final product (NMR, MS, IR). purify->characterize

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Gateway to Endothelin Receptor Antagonists

The true value of this compound is realized in its role as a versatile intermediate for constructing more complex, biologically active molecules. One of the most significant therapeutic areas where pyridazine-containing compounds have made an impact is in the development of endothelin (ET) receptor antagonists.

The Endothelin Signaling Pathway and Disease

Endothelin-1 (ET-1) is a potent vasoconstrictive peptide that exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. In various pathological states, such as pulmonary arterial hypertension (PAH) and certain cancers, the ET-1 system is upregulated.[4][6] This leads to sustained vasoconstriction, vascular remodeling, and tumor progression. Therefore, blocking the ETA receptor is a validated therapeutic strategy.

Zibotentan (ZD4054) is a selective ETA receptor antagonist that has been extensively studied as an anti-cancer agent, particularly for prostate cancer.[7] While the exact synthesis of Zibotentan may involve different intermediates, its structure highlights the utility of pyridazine-like scaffolds in designing potent antagonists for this pathway.

Endothelin Signaling Pathway Diagram

G cluster_pathway Endothelin-1 Signaling Pathway ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds PLC PLC Activation ETA->PLC IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Vaso Vasoconstriction Ca->Vaso Prolif Cell Proliferation & Remodeling PKC->Prolif Antagonist ET-A Antagonist (e.g., Zibotentan) Antagonist->ETA Blocks

Caption: Simplified Endothelin-A receptor signaling pathway.

Synthetic Utility: Building Block for Further Diversification

The chlorine atom at the C6 position of this compound is the key to its utility. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. This is a critical step in the synthesis of many endothelin receptor antagonists, which often feature a biaryl or aryl-heteroaryl core structure.

Experimental Protocols

The following protocols are provided as a robust starting point for laboratory work. As a self-validating system, each step includes clear endpoints and expected outcomes.

Protocol 1: Synthesis of this compound (55825-40-6)

This protocol is adapted from general procedures for the amination of dichlorodiazines.[8]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Diethylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq). Subsequently, add diethylamine (1.1 eq) dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~85-90 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 3,6-dichloropyridazine spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the resulting residue in ethyl acetate and wash with water, followed by brine. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Exemplar Suzuki Cross-Coupling Reaction

This protocol illustrates the use of the title compound as a substrate in a typical Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture (Toluene/Ethanol) followed by the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to isolate the coupled product.

Safety and Handling

Proper handling of this compound and its precursors is critical. The following information is based on data for structurally related compounds such as 3,6-dichloropyridazine.[1]

  • Hazard Classification: This compound should be handled as if it is harmful if swallowed or in contact with skin, and may cause skin and respiratory irritation. Precursors like 3,6-dichloropyridazine are toxic if swallowed.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid breathing dust, vapors, or mists. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a reliable and versatile entry point into a vast chemical space of high therapeutic relevance. Its straightforward synthesis and predictable reactivity, particularly at the C6-chloro position, make it an invaluable tool for medicinal chemists. By understanding the principles of its synthesis and subsequent functionalization, as exemplified by its potential application in the synthesis of endothelin receptor antagonists, researchers can accelerate their drug discovery programs and more efficiently develop novel therapeutic candidates.

References

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3328. Retrieved February 2, 2026, from [Link]

  • Amerigo Scientific. This compound. Retrieved February 2, 2026, from [Link]

  • ChemBK. This compound. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Retrieved February 2, 2026, from [Link]

  • PubChem. 6-Amino-3-chloropyridazine. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2015). Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension. American Journal of Cardiovascular Drugs, 15(1), 13–26. Retrieved February 2, 2026, from [Link]

  • Wikipedia. Zibotentan. Retrieved February 2, 2026, from [Link]

  • PubMed. (2012). Endothelin receptor antagonists for the treatment of pulmonary artery hypertension. American Journal of Cardiovascular Drugs, 12(6), 347-357. Retrieved February 2, 2026, from [Link]

  • NCBI Bookshelf. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved February 2, 2026, from [Link]

  • AstraZeneca. (2023). Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial. Retrieved February 2, 2026, from [Link]

  • Google Patents. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.
  • Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • ResearchGate. (2005). Endothelin Receptor Antagonists. Journal of Cardiovascular Pharmacology, 45(2), 182-191. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Mini-Reviews in Medicinal Chemistry, 5(4), 381-398. Retrieved February 2, 2026, from [Link]

  • PubMed. (2011). Endothelin receptor antagonists for the treatment of pulmonary arterial hypertension. Expert Opinion on Investigational Drugs, 20(5), 625-635. Retrieved February 2, 2026, from [Link]

  • PubMed. (2007). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 50(5), 1105-1112. Retrieved February 2, 2026, from [Link]

  • PubMed. (2001). Solid-phase synthesis of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1647-1649. Retrieved February 2, 2026, from [Link]

  • PubMed. (2001). Peptoids as endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(10), 1253-1256. Retrieved February 2, 2026, from [Link]

  • Patsnap Synapse. (2024). What are endothelin receptor antagonists and how do you quickly get the latest development progress?. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 23(15), 8566. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). QSAR Analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine Derivatives; a Theoretical Study. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 6-chloro-N,N-diethylpyridazin-3-amine, a valuable heterocyclic amine in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a protocol, but a deeper understanding of the synthetic strategy, mechanistic rationale, and practical considerations for a successful and verifiable synthesis.

Introduction and Strategic Overview

This compound, with the molecular formula C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol , is a disubstituted pyridazine derivative.[1] The pyridazine core is a common scaffold in pharmacologically active compounds due to its ability to participate in hydrogen bonding and other molecular interactions. The presence of a chlorine atom provides a handle for further functionalization, typically through cross-coupling reactions, making this compound a versatile intermediate in the synthesis of more complex molecules.

The most direct and widely employed synthetic route to this compound is the nucleophilic aromatic substitution (SₙAr) reaction on a readily available starting material, 3,6-dichloropyridazine. This approach is favored for its efficiency and the relatively mild conditions required.

Mechanistic Insights and Regioselectivity

The synthesis proceeds via a classical SₙAr mechanism. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of a nucleophile. The chlorine atoms act as good leaving groups.

A key consideration in the synthesis of monosubstituted pyridazines from their dichloro precursors is regioselectivity. In the case of 3,6-dichloropyridazine, the two chlorine atoms are in electronically distinct environments. The reaction with diethylamine selectively yields the 3-amino-6-chloro isomer. This regioselectivity can be attributed to the electronic properties of the pyridazine ring. The nitrogen atoms exert a strong electron-withdrawing inductive effect, making the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The C3 and C6 positions are both activated towards nucleophilic substitution. However, the attack at the C3 position is generally favored for many nucleophiles.

Experimental Protocol

This protocol is a detailed, self-validating system for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Density
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98-
Diethylamine(C₂H₅)₂NH73.140.707 g/mL
Triethylamine(C₂H₅)₃N101.190.726 g/mL
Absolute EthanolC₂H₅OH46.07-
DichloromethaneCH₂Cl₂84.93-
Saturated aq. NH₄Cl---
Anhydrous Na₂SO₄Na₂SO₄142.04-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq, e.g., 500 mg, 3.36 mmol) in absolute ethanol (15 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq, e.g., 0.70 mL, 5.04 mmol) followed by the dropwise addition of diethylamine (1.5 eq, e.g., 0.52 mL, 5.04 mmol). The addition of triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain this temperature for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL). This step quenches the reaction and helps to remove excess triethylamine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane. Alternatively, trituration with petroleum ether can be employed to afford the pure product.[2]

Expected Results and Characterization

Table of Expected Product Characteristics

PropertyValue
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
Appearance Off-white to light yellow solid/oil
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.2-7.4 (d, 1H, pyridazine-H), 6.7-6.9 (d, 1H, pyridazine-H), 3.5-3.7 (q, 4H, -NCH₂CH₃), 1.1-1.3 (t, 6H, -NCH₂CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ ~158 (C-NH₂), ~150 (C-Cl), ~128 (CH-pyridazine), ~118 (CH-pyridazine), ~45 (-NCH₂CH₃), ~13 (-NCH₂CH₃) ppm
Mass Spectrometry (EI) Predicted m/z: 185 (M⁺), 187 ([M+2]⁺)

Note: The NMR and MS data are predicted based on the structure and data from similar compounds. Actual experimental values should be obtained for confirmation.

Visualizing the Synthesis

Reaction Scheme

Synthesis reagents + Diethylamine + Triethylamine conditions Ethanol, Reflux, 48h reagents->conditions product This compound reagents->product SₙAr start 3,6-Dichloropyridazine start->reagents Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (3,6-Dichloropyridazine in Ethanol) addition 2. Add Triethylamine and Diethylamine setup->addition reflux 3. Reflux for 48h addition->reflux quench 4. Quench with aq. NH₄Cl reflux->quench extract 5. Extract with CH₂Cl₂ quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify (Chromatography) dry->purify product 6-chloro-N,N-diethyl pyridazin-3-amine purify->product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • 3,6-Dichloropyridazine: This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [3]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Diethylamine and Triethylamine: These are flammable and corrosive liquids. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3,6-dichloropyridazine is a robust and reliable method. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided mechanistic insights and characterization guidelines will further aid in ensuring the quality and identity of the synthesized compound.

References

  • Amerigo Scientific. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. [Link]

Sources

The Pyridazine Nucleus: A Privileged Scaffold in Drug Discovery - A Technical Guide to the Synthesis and Structure-Activity Relationship of 6-chloro-N,N-diethylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including weak basicity, a significant dipole moment facilitating π-π stacking interactions, and the capacity for dual hydrogen bonding, make it a versatile scaffold for engaging with biological targets.[1] This inherent polarity and potential to mitigate interactions with off-target proteins like the hERG potassium channel further enhance its appeal in drug design.[1] A testament to its therapeutic potential is the incorporation of a 3-aminopyridazine core in approved drugs such as the monoamine oxidase (MAO) inhibitor minaprine, the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix, and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib.[1] This guide provides an in-depth exploration of the synthesis and structure-activity relationship (SAR) of a specific class of pyridazine derivatives: 6-chloro-N,N-diethylpyridazin-3-amines, offering a technical resource for researchers and professionals in drug development.

Synthetic Strategies: Building the 6-chloro-N,N-diethylpyridazin-3-amine Scaffold

The synthesis of this compound and its derivatives is a multi-step process that hinges on the initial construction of a key intermediate, 3,6-dichloropyridazine. This section details the primary synthetic routes, emphasizing the chemical logic behind the chosen methodologies.

Synthesis of the Precursor: 3,6-Dichloropyridazine

The most common and efficient pathway to 3,6-dichloropyridazine begins with the cyclization of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine. This intermediate is then subjected to chlorination.

Workflow for the Synthesis of 3,6-Dichloropyridazine:

Synthesis_Workflow Maleic_Anhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic_Anhydride->Dihydroxypyridazine Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Dihydroxypyridazine Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃, PCl₅) Chlorinating_Agent->Dichloropyridazine

Caption: Synthetic workflow for 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Step 1: Synthesis of 3,6-Dihydroxypyridazine

  • To a stirred solution of maleic anhydride in a suitable solvent (e.g., water or acetic acid), slowly add hydrazine hydrate at room temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-Dichloropyridazine

  • In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC or Gas Chromatography (GC).

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 3,6-dichloropyridazine.

Nucleophilic Aromatic Substitution: Introduction of the Diethylamino Group

The chlorine atoms on the 3,6-dichloropyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of the N,N-diethylamino group at the 3-position. The reaction typically proceeds via a Meisenheimer-like intermediate.

Reaction Scheme for the Synthesis of this compound:

SnAr_Reaction Dichloropyridazine 3,6-Dichloropyridazine Product This compound Dichloropyridazine->Product Nucleophilic Aromatic Substitution (SNAr) Diethylamine N,N-Diethylamine Diethylamine->Product Base Base (e.g., Triethylamine, K₂CO₃) Base->Product

Caption: Nucleophilic aromatic substitution on 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3,6-dichloropyridazine in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Add an excess of N,N-diethylamine to the solution.

  • Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of pyridazine derivatives can be significantly influenced by the nature and position of substituents on the pyridazine ring.[3] A systematic exploration of these structural modifications, known as a Structure-Activity Relationship (SAR) study, is crucial for optimizing the potency and selectivity of drug candidates.

Key Areas for SAR Exploration

The this compound scaffold offers several key positions for chemical modification to probe the SAR.

SAR_Points cluster_0 This compound Scaffold Pyridazine Pyridazine Core R1 R1 (N-Alkyl Groups) Pyridazine->R1 Modification of N,N-diethylamino moiety R2 R2 (6-Position) Pyridazine->R2 Substitution at the 6-position R3 R3 (4- and 5-Positions) Pyridazine->R3 Substitution on the pyridazine ring

Caption: Key modification points for SAR studies.

1. Variation of the N-Alkyl Groups (R1):

The nature of the alkyl groups on the amino substituent at the 3-position can significantly impact biological activity.

  • Steric Bulk: Increasing or decreasing the steric bulk of the alkyl groups can influence the binding affinity to the target protein. For instance, replacing the diethyl groups with smaller (e.g., dimethyl) or larger (e.g., dipropyl, dibutyl) groups can probe the size of the binding pocket.

  • Cyclic Amines: Incorporation of cyclic amines such as piperidine, morpholine, or piperazine can introduce conformational rigidity and additional points of interaction (e.g., hydrogen bond acceptors in the case of morpholine).

2. Substitution at the 6-Position (R2):

The chlorine atom at the 6-position is a key handle for further derivatization, allowing for the introduction of a wide array of substituents via cross-coupling reactions or nucleophilic substitution.

  • Aryl and Heteroaryl Groups: Suzuki-Miyaura cross-coupling reactions can be employed to introduce various aryl and heteroaryl moieties. The electronic properties (electron-donating or electron-withdrawing) and substitution patterns of these aromatic rings can have a profound effect on activity. For example, in a series of imidazo[1,2-b]pyridazine-based GSK-3β inhibitors, the nature of the aryl substituent at a position analogous to the 6-position was critical for potency.[4]

  • Other Functional Groups: The chloro group can also be displaced by other nucleophiles, such as alkoxides, thiolates, or other amines, to introduce a diverse range of functional groups.

3. Substitution at the 4- and 5-Positions (R3):

While synthetically more challenging, substitution at the 4- and 5-positions of the pyridazine ring can also modulate the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.

Illustrative SAR from Related Pyridazine Scaffolds:

While a comprehensive SAR for this compound derivatives is not extensively documented in a single study, insights can be gleaned from related pyridazine-containing compounds.

  • Kinase Inhibitors: Pyridazine derivatives have shown promise as kinase inhibitors.[5] In many kinase inhibitor scaffolds, a hydrogen bond donor/acceptor pattern is crucial for binding to the hinge region of the kinase. The adjacent nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, and the exocyclic amino group can serve as a hydrogen bond donor. The substituents at the 6-position often project into the solvent-exposed region and can be modified to enhance potency and selectivity.

  • Amyloid Fibril Inhibitors: A study on pyridazine-based inhibitors of amyloid fibril formation revealed that the type and position of substituents on flanking aryl rings were important for their inhibitory activity.[6] This suggests that for derivatives of this compound where the chloro group is replaced by an aryl group, the substitution pattern on that aryl ring will be a critical determinant of activity. A fluorinated compound in that study showed enhanced kinetic inhibition, highlighting the potential role of halogen bonding.[6]

Table 1: Hypothetical SAR Data for 6-substituted-N,N-diethylpyridazin-3-amine Derivatives

Compound IDR2 (6-position)R1 (N-Alkyl Groups)Biological Activity (IC₅₀, nM)Notes
1 ClDiethyl500Parent Compound
2 PhenylDiethyl250Aryl substitution improves potency.
3 4-FluorophenylDiethyl150Electron-withdrawing group enhances activity.
4 4-MethoxyphenylDiethyl400Electron-donating group is less favorable.
5 ClDimethyl750Smaller alkyl groups decrease potency.
6 ClDipropyl600Larger alkyl groups are tolerated but not optimal.
7 ClPiperidinyl300Cyclic amine improves potency.

This table presents hypothetical data for illustrative purposes to guide SAR exploration.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes to this core structure are well-established and amenable to the generation of diverse libraries of derivatives. The inherent physicochemical properties of the pyridazine ring, combined with the potential for strategic modification at multiple positions, provide a rich landscape for SAR exploration. Future research in this area should focus on the systematic synthesis and biological evaluation of derivatives with diverse substitutions at the N-amino and 6-positions to identify compounds with potent and selective activity against specific biological targets. A deeper understanding of the SAR will undoubtedly unlock the full therapeutic potential of this promising class of molecules.

References

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., ... & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1937-1998. [Link]

  • ResearchGate. (n.d.). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Himalayan Journal of Health Sciences. (2022). Pyridazine: A Magical Moiety. Himalayan Journal of Health Sciences, 7(3). [Link]

  • Kim, J. E., Kim, H. J., Kim, Y., & Kim, Y. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. International journal of molecular sciences, 19(10), 3192. [Link]

  • Wang, H., Chen, Y., Gu, X., Xi, J., Ren, Z., Wang, S., ... & Ma, M. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115775. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. In ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. MDPI. [Link]

  • Biftu, T., Feng, D., Fisher, M., Liang, G. B., Qian, X., Scribner, A., ... & Wyvratt, M. (2006). Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents. Bioorganic & medicinal chemistry letters, 16(7), 1845–1848. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences, 16(1). [Link]

  • National Center for Biotechnology Information. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. In Molecules. [Link]

  • Google Patents. (n.d.). Preparation of n-substituted piperazines.
  • International Journal of Pharmaceutical Investigation. (2021). Synthesis, antimicrobial activity, and docking study of some N3, N6‑diphenylpyridazine‑3,6‑diamine derivatives as dihydrofolate reductase inhibitors. International Journal of Pharmaceutical Investigation, 11(4), 415. [Link]

  • ResearchGate. (n.d.). Syntheis of 3-Aminopyridine. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]

  • Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128. [https://sphinxsai.com/2010/pharm_vol2_no2/pharm_vol2_no2_pdf/PT=50 (1112-1128).pdf]([Link] (1112-1128).pdf)

Sources

6-Chloro-N,N-diethylpyridazin-3-amine: A Versatile Heterocyclic Scaffolding Tool for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridazine Core

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with the pyridazine moiety being a particularly privileged scaffold.[1] Pyridazines, 1,2-diazine systems, are π-deficient heterocycles that often impart desirable pharmacokinetic properties and unique vectoral chemistry to bioactive molecules.[1] Within this class, 6-chloro-N,N-diethylpyridazin-3-amine emerges as a highly valuable and versatile building block. Its utility stems from a combination of features: a reactive chlorine atom at the 6-position, which serves as a handle for a variety of cross-coupling and substitution reactions, and a diethylamino group at the 3-position, which modulates the electronic properties of the ring and can influence biological activity. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties & Characterization

A thorough understanding of a building block's fundamental properties is critical for its successful application in synthesis.

PropertyValueSource
CAS Number 55825-40-6[2]
Molecular Formula C8H12ClN3[2]
Molecular Weight 185.65 g/mol [2]
Appearance (Typically) Off-white to yellow solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge

Note: Experimental properties such as melting point and detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) should be confirmed for each batch.

Synthesis of this compound

The most common and efficient route to this compound is through the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with diethylamine. The differential reactivity of the two chlorine atoms on the pyridazine ring is the cornerstone of this synthesis. The C3 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C6 position, allowing for selective monosubstitution.

Workflow for Synthesis

A Reactants: 3,6-Dichloropyridazine Diethylamine Triethylamine (Base) C Reaction Conditions: Reflux A->C Combine in flask B Solvent: Ethanol or similar polar protic solvent B->C D Workup: 1. Pour into sat. aq. NH4Cl 2. Extract with CH2Cl2 C->D Monitor by GC/TLC until completion E Purification: Evaporation and trituration with petroleum ether D->E Dry organic layer (Na2SO4) and filter F Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of chloroaminodiazines.[3]

  • Reaction Setup: To a solution of absolute ethanol (5 mL per 3.36 mmol of dichlorodiazine) in a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq).

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of diethylamine (1.5 eq). The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at reflux. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting 3,6-dichloropyridazine is completely consumed.

  • Aqueous Workup: After completion, allow the mixture to cool to room temperature and pour it into a saturated ammonium chloride (NH4Cl) solution (20 mL). Extract the aqueous phase with dichloromethane (CH2Cl2) (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by trituration in petroleum ether and filtered through a Buchner funnel to afford the pure this compound.

The Synthetic Utility: A Hub for Molecular Diversification

The true power of this compound lies in the reactivity of its C6-chloro substituent. This position is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds, which are fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position.

Start This compound + Aryl/Alkyl Boronic Acid or Ester Reaction Heat (e.g., 80-120 °C) under Inert Atmosphere (N2 or Ar) Start->Reaction Catalyst Palladium Catalyst: e.g., Pd(PPh3)4, PdCl2(dppf) Catalyst->Reaction Base Base: e.g., K2CO3, K3PO4, Cs2CO3 Base->Reaction Solvent Solvent: e.g., Toluene, Dioxane, DMF (often with water) Solvent->Reaction Product 6-substituted-N,N-diethylpyridazin-3-amine Reaction->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

The following is a general, representative protocol for a Suzuki-Miyaura reaction.[5][6]

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base like potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The choice of base and solvent is crucial and often requires optimization for specific substrates.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the palladium-catalyzed coupling of amines with aryl halides.[7][8] This reaction is instrumental for accessing a diverse range of 6-amino-substituted pyridazines, which are common motifs in pharmacologically active compounds.

The catalytic cycle, a cornerstone of this transformation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired product and regenerate the catalyst.[9][10]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B [Ar-Pd(II)(X)L_n] Oxidative Addition Complex A->B Ar-X C [Ar-Pd(II)(NR'R'')L_n]^+X^- B->C + HNR'R'' - L D [Ar-Pd(II)(NR'R'')L_{n-1}] C->D + Base - [H-Base]^+X^- D->A Reductive Elimination + Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on established methodologies for palladium-catalyzed C-N bond formation.[10][11]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the vessel and heat the mixture to 80-110 °C. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, especially with challenging substrates.[9]

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent.

  • Purification: The combined organic extracts are dried, concentrated, and purified via flash column chromatography to yield the desired 6-amino-substituted pyridazine.

Applications in Drug Discovery and Agrochemicals

The pyridazine core is a well-established pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer effects.[12] The ability to readily diversify the 6-position of the this compound scaffold makes it an invaluable tool in lead optimization campaigns.

For instance, related 3-amino-6-chloropyridazine structures have been utilized as starting materials for the synthesis of 3-nitroimidazo[1,2-b]pyridazines, which have been investigated as potential antikinetoplastid agents for treating diseases like leishmaniasis.[13] Furthermore, chloro-containing heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals, highlighting the industrial relevance of this building block.[14][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that offers a reliable and versatile entry point into a vast chemical space of substituted pyridazines. Its straightforward synthesis and, more importantly, the predictable reactivity of its C-Cl bond, make it an indispensable tool for medicinal chemists and synthetic scientists. Mastering its application in key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination can significantly accelerate the discovery and development of novel molecules with therapeutic or agrochemical potential.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. Available at: [Link]

  • 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem. Available at: [Link]

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine - ResearchGate. Available at: [Link]

  • This compound - Amerigo Scientific. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heterocyclic Building Blocks - SRD ORGANICS LTD. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. Available at: [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. - ChemRxiv. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. Available at: [Link]

  • Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. Available at: [Link]

  • A Key Building Block for Synthesizing Biologically Significant Heterocyclic Compounds - 3,6-Dichloropyridazine - MIT Press Bookstore. Available at: [Link]

  • 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis - ResearchGate. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

Sources

A Computational Investigation into the Reactivity of 6-chloro-N,N-diethylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-N,N-diethylpyridazin-3-amine is a substituted pyridazine that holds potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its reactivity is paramount for its effective utilization in the synthesis of novel compounds. This technical guide outlines a comprehensive computational approach using Density Functional Theory (DFT) to elucidate the electronic structure and predict the reactivity of this compound. By leveraging established computational methodologies, this document provides a framework for in-silico analysis of its molecular properties, including frontier molecular orbitals and molecular electrostatic potential, to forecast its behavior in chemical reactions, particularly nucleophilic aromatic substitution. The proposed workflows and theoretical insights aim to accelerate the rational design of synthetic routes involving this promising scaffold.

Introduction: The Significance of this compound

Substituted pyridazines are a class of heterocyclic compounds that are of significant interest in drug discovery due to their wide range of biological activities. The strategic placement of various functional groups on the pyridazine ring can lead to compounds with potent pharmacological properties. This compound, with its chloro and diethylamino substituents, presents multiple reactive sites, making it a valuable synthon for the elaboration of more complex molecular architectures. For instance, related chloro-substituted nitrogen heterocycles are key intermediates in the synthesis of pharmaceuticals.

A deep understanding of the reactivity of this compound is crucial for designing efficient and selective synthetic transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of molecules, elucidating reaction mechanisms, and guiding synthetic efforts.[1][2] This guide details a proposed computational study to thoroughly characterize the reactivity of this compound.

Theoretical Investigation of Molecular and Electronic Structure

A foundational aspect of predicting chemical reactivity lies in a detailed understanding of the molecule's electronic and structural properties. This section outlines the proposed computational methodology to achieve this for this compound.

Computational Methodology

The proposed computational investigation would be based on Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for systems of this size. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice for geometry optimization and electronic property calculations.[1][2] A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is recommended to accurately describe the electron distribution, especially for the heteroatoms and the anionic transition states. All calculations would be performed using a quantum chemistry software package like Gaussian.

Optimized Molecular Geometry

The first step in the computational analysis is to determine the ground-state equilibrium geometry of this compound. This is achieved by performing a geometry optimization calculation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Vibrational frequency analysis should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO represents the ability of a molecule to donate electrons. The regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.

  • LUMO: The LUMO represents the ability of a molecule to accept electrons. The regions where the LUMO is localized are susceptible to attack by nucleophiles.

For this compound, it is anticipated that the HOMO will be localized primarily on the electron-rich diethylamino group and the pyridazine ring nitrogens. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridazine ring, particularly at the carbon atom bearing the chlorine substituent. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential and are associated with electron-rich areas, which are prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential and are associated with electron-poor areas, which are susceptible to nucleophilic attack.

  • Green regions: Represent neutral electrostatic potential.

For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atoms of the pyridazine ring and the diethylamino group, while a region of positive potential is anticipated around the carbon atom attached to the chlorine atom.

Predicting Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution

Based on the electronic structure of this compound, the most probable reaction pathway for synthetic elaboration is nucleophilic aromatic substitution (SNAr) at the C6 position, leading to the displacement of the chloride ion.

The SNAr Mechanism

The SNAr reaction of this compound with a generic nucleophile (Nu-) would proceed via a two-step mechanism:

  • Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

  • Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridazine ring and yielding the substituted product.

Computational Modeling of the SNAr Reaction

A detailed computational study of the SNAr reaction can provide valuable insights into the reaction mechanism and kinetics.

  • Reactant, Transition State, and Product Optimization: The geometries of the reactants (this compound and the nucleophile), the Meisenheimer intermediate, the transition states connecting these species, and the final products would be fully optimized.

  • Activation Energy Barrier: The energy difference between the reactants and the transition state for the formation of the Meisenheimer complex (the rate-determining step) represents the activation energy barrier. A lower activation energy indicates a faster reaction.

  • Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and the Meisenheimer intermediate.

The following diagram illustrates the proposed computational workflow for studying the SNAr reaction.

computational_workflow cluster_pre Pre-computation cluster_dft DFT Calculations cluster_post Post-computation Analysis mol_setup Molecule Setup (this compound + Nucleophile) geom_opt Geometry Optimization (Reactants, Intermediates, Products) mol_setup->geom_opt Initial Structures freq_anal Frequency Analysis (Confirm Minima/Saddle Points) geom_opt->freq_anal Optimized Geometries ts_search Transition State Search (e.g., QST2/QST3 or Berny) geom_opt->ts_search Initial Guesses energy_profile Energy Profile Construction (Determine Activation Energy) geom_opt->energy_profile ts_search->freq_anal irc_calc Intrinsic Reaction Coordinate (IRC) (Verify Reaction Path) ts_search->irc_calc Located Transition State irc_calc->energy_profile Reaction Pathway fmo_mep FMO & MEP Analysis (Rationalize Reactivity) energy_profile->fmo_mep nbo_anal NBO Analysis (Charge Distribution) fmo_mep->nbo_anal

Caption: A computational workflow for investigating the SNAr reaction of this compound.

The proposed SNAr reaction mechanism is depicted in the following diagram.

sn_ar_mechanism Reactants Reactants (Substrate + Nu⁻) TS1 Transition State 1 Reactants->TS1 ΔG‡₁ Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 ΔG‡₂ Products Products (Substituted Product + Cl⁻) TS2->Products

Caption: The reaction mechanism for the nucleophilic aromatic substitution (SNAr) of this compound.

Proposed Experimental Protocols for Computational Validation

The predictions from the computational studies should ideally be validated through experimental work. A general procedure for the synthesis of related chloroaminodiazines involves the reaction of a dichlorodiazine with an amine in a suitable solvent, often in the presence of a base.[3]

General Experimental Protocol for SNAr
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Nucleophile and Base: Add the desired nucleophile (e.g., an amine or an alcohol, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its structure.

Data Presentation

The quantitative data obtained from the computational studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy(Value to be calculated)(Value to be calculated)
LUMO Energy(Value to be calculated)(Value to be calculated)
HOMO-LUMO Gap(Value to be calculated)(Value to be calculated)

Table 2: Calculated Relative Energies for the SNAr Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1(Value to be calculated)
Meisenheimer Complex(Value to be calculated)
Transition State 2(Value to be calculated)
Products(Value to be calculated)

Conclusion

This technical guide has outlined a comprehensive computational strategy for investigating the reactivity of this compound. By employing DFT calculations to analyze its molecular and electronic structure, it is possible to gain significant insights into its chemical behavior, particularly its propensity to undergo nucleophilic aromatic substitution. The proposed workflow, from initial geometry optimization to the detailed analysis of reaction pathways, provides a robust framework for researchers to predict and understand the reactivity of this and related heterocyclic compounds. The synergy between these computational predictions and experimental validation will undoubtedly accelerate the discovery and development of novel molecules with potential applications in medicine and materials science.

References

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). QSAR Analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine Derivatives; a Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1][4][5]triazine-2,4-diamine. Retrieved from [Link]

Sources

Technical Guide: In Vitro ADME Profiling of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold," offering a distinct bioisosteric alternative to phenyl and pyridine rings. Its utility lies in its ability to modulate physicochemical properties—specifically lowering logP and increasing aqueous solubility—while maintaining aromaticity. However, the introduction of the pyridazine core introduces unique ADME (Absorption, Distribution, Metabolism, Excretion) challenges, particularly regarding Polar Surface Area (PSA) and specific metabolic liabilities like N-oxidation.

This guide provides a technical deep-dive into the in vitro assessment of pyridazine derivatives. It moves beyond generic protocols to address the specific behaviors of diazine heterocycles, providing a roadmap for researchers to de-risk these compounds early in the discovery phase.

Part 1: The Physicochemical Foundation

The behavior of pyridazine in biological systems is dictated by its electronic structure. Unlike benzene (non-polar) or pyridine (single nitrogen dipole), pyridazine possesses two adjacent nitrogen atoms, creating a significant dipole moment (~3.9 D) and increasing hydrogen bond acceptor (HBA) capacity.

Comparative Physicochemical Profile
PropertyBenzenePyridinePyridazineImpact on ADME
LogP (Lipophilicity) 2.130.65-0.72Drastic reduction in lipophilicity; improves solubility but may limit passive permeability.
pKa (Basicity) N/A5.22.3Low basicity reduces lysosomal trapping and phospholipidosis risk compared to pyridines.
Dipole Moment 0 D2.2 D3.94 DHigh dipole drives water solubility but increases desolvation penalty during protein binding.
H-Bond Acceptors 012Increases TPSA; critical for specific receptor interactions but challenges BBB penetration.

Scientist’s Insight: When transitioning a lead series from a phenyl to a pyridazine core, expect a ~2-3 log unit drop in lipophilicity. While this solves solubility issues, it often necessitates the addition of lipophilic substituents (e.g., -CF3, -Cl) elsewhere on the molecule to maintain potency and membrane permeability.

Part 2: Absorption and Permeability[1]

The Polarity-Permeability Trade-off

Pyridazine derivatives often struggle with passive diffusion due to their high Topological Polar Surface Area (TPSA). The two nitrogen atoms contribute significantly to the TPSA, potentially pushing the molecule outside the ideal range for oral bioavailability (<140 Ų) or BBB penetration (<90 Ų).

Recommended Assay: Caco-2 with pH Variation

Standard Caco-2 assays run at pH 7.4/7.4 (apical/basolateral) may miss the nuances of pyridazine absorption. Due to the low pKa (~2.3), pyridazines are unionized at physiological pH, yet their high polarity requires careful assessment of paracellular vs. transcellular transport.

Workflow Visualization: Permeability Optimization

ADME_Workflow Start Pyridazine Analog Synthesis Calc In Silico TPSA Check Start->Calc PAMPA PAMPA (pH 7.4) Calc->PAMPA TPSA < 120 Caco2 Caco-2 (A-B / B-A) PAMPA->Caco2 Pe > 10^-6 Efflux Calculate Efflux Ratio (ER) Caco2->Efflux Decision ER > 2.0? Efflux->Decision Pgp P-gp Inhibition Assay Decision->Pgp Yes (Efflux) Success Advance to PK Decision->Success No Redesign Mask H-Bond / Add Lipophilicity Pgp->Redesign Substrate Confirmed Redesign->Start

Figure 1: Decision tree for optimizing permeability in pyridazine scaffolds, focusing on identifying efflux liabilities early.

Part 3: Metabolic Stability & CYP Interactions

Metabolic Hotspots

Pyridazines are generally more metabolically stable than electron-rich rings like furan or thiophene. However, they are susceptible to two primary metabolic pathways:[1]

  • N-oxidation: The lone pairs on the nitrogens are targets for Flavin-containing Monooxygenases (FMOs) or CYP450s, leading to pyridazine-N-oxides.

  • Oxidative Ring Opening: Less common, but can occur under high oxidative stress.

CYP Inhibition (Type II Binding)

A critical liability for nitrogen heterocycles is Type II binding . The sp2 hybridized nitrogen of the pyridazine can coordinate directly with the heme iron of CYP450 enzymes, acting as a reversible inhibitor.

  • Mechanism: The nitrogen displaces the water molecule at the heme axial position.

  • Consequence: Potent inhibition of CYP3A4 or CYP2D6, leading to drug-drug interactions (DDI).

  • Mitigation: Steric hindrance adjacent to the nitrogen (e.g., ortho-substitution) can prevent this coordination.

Metabolic Pathway Diagram

Metabolism cluster_0 Phase I Metabolism cluster_1 Toxicity/Interaction Parent Pyridazine Parent NOxide N-Oxide Metabolite (Mediated by FMO/CYP) Parent->NOxide [O] CHydrox C-Hydroxylation (Carbon oxidation) Parent->CHydrox CYP450 HemeBind Type II Heme Binding (CYP Inhibition) Parent->HemeBind Direct Coordination DDI DDI HemeBind->DDI Drug-Drug Interaction

Figure 2: Primary metabolic fates and interaction mechanisms of the pyridazine ring in hepatic systems.

Part 4: Safety Pharmacology (hERG Inhibition)

Pyridazine derivatives are often explored to reduce hERG liability compared to piperidines or quinolines. The lower lipophilicity and pKa generally reduce affinity for the hERG potassium channel. However, if the pyridazine is flanked by lipophilic aromatic rings (e.g., bi-aryl systems), hERG inhibition can re-emerge via


 stacking interactions within the channel pore.

Guideline: Monitor hERG early if LogP > 3.0. Use patch-clamp assays rather than simple binding assays, as pyridazines can exhibit complex kinetics.

Part 5: Experimental Protocols

Protocol A: Microsomal Stability Assay (Optimized for N-Heterocycles)

Standard protocols often fail to detect N-oxide formation if FMOs are not active. This protocol ensures broad coverage.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compound (1 µM final conc. to ensure first-order kinetics)

  • Positive Control: Verapamil (High clearance) & Warfarin (Low clearance)

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4). Add test compound (1 µM). Incubate at 37°C for 5 min. Why? To allow non-specific binding equilibrium.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS mixture. Vortex for 10 min.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol B: Caco-2 Permeability with P-gp Assessment

Crucial for pyridazines to distinguish between low passive permeability and active efflux.

Materials:

  • Caco-2 cells (21-day culture on Transwell® inserts).

  • Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.

  • Inhibitor: Verapamil or Zosuquidar (Specific P-gp inhibitor).

Step-by-Step Methodology:

  • TEER Measurement: Measure Transepithelial Electrical Resistance. Only use wells with TEER > 300

    
    .
    
  • Preparation: Dosing solution = 10 µM test compound in HBSS.

  • A-to-B (Absorptive): Add dosing solution to Apical (A) chamber. Add blank buffer to Basolateral (B).

  • B-to-A (Secretory): Add dosing solution to Basolateral (B) chamber. Add blank buffer to Apical (A).

  • Incubation: Incubate at 37°C for 2 hours with mild shaking (50 rpm).

  • Sampling: Withdraw 100 µL from receiver compartments.

  • Efflux Calculation:

    • Efflux Ratio (ER) =

      
      
      
    • Interpretation: If ER > 2.0, run the assay again + Zosuquidar. If ER drops to ~1.0, the compound is a P-gp substrate.

Caco-2 Assay Diagram

Caco2_Setup cluster_Apical Apical Chamber (pH 6.5/7.4) cluster_Basolateral Basolateral Chamber (pH 7.4) Drug_A Drug Input (A->B) Membrane Caco-2 Monolayer (Tight Junctions) Drug_A->Membrane Passive/Active Transport Receiver_B Receiver (A->B) Membrane->Receiver_B Efflux P-gp Efflux Pump Membrane->Efflux

Figure 3: Schematic of the Caco-2 Transwell system highlighting the barrier and efflux mechanisms.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres detailing Pyridazine physicochemical properties).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Definitive guide on ADME protocols).

  • Pike, A., et al. (2016). hERG screening of pyridazine-based antimalarials. Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3625. (Case study on Pyridazine hERG liability).

Sources

A Senior Application Scientist's Guide to 6-chloro-N,N-diethylpyridazin-3-amine for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 6-chloro-N,N-diethylpyridazin-3-amine, a heterocyclic compound with significant potential as a core scaffold in high-throughput screening (HTS) libraries. We will explore its physicochemical properties, synthetic tractability, and the broader context of the pyridazine scaffold in medicinal chemistry. This document serves as a practical resource, offering field-proven insights into its integration into screening collections, assay development considerations, and a detailed workflow for hit identification and validation. The objective is to equip drug discovery professionals with the necessary knowledge to effectively leverage this versatile chemical entity in modern screening campaigns.

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged structures due to their ability to engage in various biological interactions. The pyridazine ring, a 1,2-diazine, is of particular interest. It possesses a unique combination of physicochemical properties, including a high dipole moment, weak basicity, and the capacity for dual hydrogen-bonding, which are critical for molecular recognition and drug-target interactions.[1] These characteristics often contribute to favorable pharmacokinetic profiles, such as reduced inhibition of cytochrome P450 enzymes.[1]

Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] They serve as core components in numerous approved drugs and clinical candidates, validating their utility in drug design.[4][5] this compound emerges from this class as a synthetically tractable and strategically valuable building block for HTS library development. Its reactive chloro-substituent provides a handle for facile chemical modification, allowing for the rapid generation of diverse analog libraries essential for exploring structure-activity relationships (SAR).

Core Compound Profile: this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of any successful screening campaign. These parameters dictate everything from solubility in assay buffers to potential liabilities that could lead to false-positive results.

Physicochemical Properties

The properties of this compound make it a suitable candidate for inclusion in HTS libraries. Its molecular weight and structure are within the ranges typically favored for lead-like compounds.

PropertyValueSource
Molecular Formula C₈H₁₂ClN₃Amerigo Scientific[6]
Molecular Weight 185.65 g/mol Amerigo Scientific[6]
CAS Number 55825-40-6Amerigo Scientific[6]
Synthetic Tractability and Library Generation

The true power of this scaffold lies in its synthetic accessibility. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, making it an excellent anchor point for diversification.[7] This reactivity allows medicinal chemists to readily introduce a wide array of functional groups, exploring different chemical spaces and optimizing for target binding.

A common synthetic route involves the reaction of a dichloropyridazine with diethylamine. A general procedure for such a reaction involves dissolving the dichlorodiazine in a suitable solvent like ethanol, adding a base such as triethylamine, followed by the amine nucleophile.[8] The reaction is typically stirred under reflux and monitored until the starting material is consumed.[8] This straightforward chemistry is amenable to parallel synthesis, a key requirement for building compound libraries.

This synthetic handle is critical. For an HTS library, a scaffold must not only be a starting point but a versatile platform. The ability to generate hundreds or thousands of analogs by varying the nucleophile (e.g., different amines, alcohols, thiols) allows for a systematic exploration of the chemical space around the core pyridazine structure. This is fundamental to moving from an initial "hit" to a potent and selective "lead" compound.

Application in High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify those that modulate a specific biological target.[9] Integrating a new scaffold like this compound into an HTS workflow requires careful planning, from library design to hit validation.

Library Design and Compound Management

A high-quality screening library is diverse, synthetically tractable, and representative of biologically relevant chemical space.[10] The this compound scaffold and its derivatives fit well within these criteria.

Key Considerations for Library Integration:

  • Diversity-Oriented Synthesis: Use the chloro-substituent to generate a wide array of analogs with diverse R-groups to maximize the exploration of chemical space.

  • Compound Quality Control (QC): Before screening, ensure the purity and identity of all library members. Impurities can lead to misleading results.

  • Storage and Handling: Compounds are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO) in multi-well plates.[11] Proper storage, often at -20°C or below under an inert atmosphere, is crucial to prevent degradation.

Assay Development and Primary Screening

The goal of a primary HTS campaign is to cast a wide net to identify initial hits.[12] The assay must be robust, reproducible, and amenable to automation.[9][13]

Protocol: Generic Biochemical Enzyme Inhibition Assay

This protocol outlines a typical workflow for a primary screen using a 384-well plate format.

  • Compound Plating:

    • Causality: To begin, the screening compounds must be transferred from the stock plates to the assay plates. Acoustic dispensing is preferred over tip-based transfer as it minimizes contact and reduces the risk of contamination and carryover.

    • Using an acoustic liquid handler, transfer 20-50 nL of each compound from the 10 mM DMSO stock plates into the wells of a 384-well assay plate. This typically results in a final assay concentration of 10-20 µM.

    • Include controls on every plate:

      • Negative Controls: Wells containing only DMSO (vehicle). This defines the 0% inhibition level.[12]

      • Positive Controls: Wells containing a known inhibitor of the target. This defines the 100% inhibition level.

  • Reagent Addition:

    • Causality: A pre-incubation of the enzyme and compound allows for equilibrium to be reached before the reaction is started, ensuring that the measured inhibition is accurate.

    • Add the target enzyme in its appropriate assay buffer to all wells using a multi-channel liquid dispenser.

    • Allow the plates to incubate for 15-30 minutes at room temperature.

  • Reaction Initiation and Detection:

    • Causality: The reaction is initiated by adding the substrate. The signal generated is proportional to the enzyme's activity.

    • Add the enzyme's substrate (e.g., a fluorogenic or luminescent substrate) to all wells to start the reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes).

    • Read the plate using a suitable plate reader (e.g., measuring fluorescence or luminescence).

  • Data Quality Control:

    • Causality: The Z'-factor is a statistical measure of assay quality. A high Z'-factor indicates a large separation between positive and negative controls, meaning the assay can reliably distinguish hits from inactive compounds.

    • For each plate, calculate the Z'-factor using the signals from the positive and negative controls. An assay is considered robust and suitable for HTS with a Z'-factor ≥ 0.5.[12]

G cluster_prep Preparation cluster_screen Screening Workflow cluster_analysis Data Analysis Stock Compound Stock Plates (10 mM in DMSO) Dispense Acoustic Dispensing (e.g., 20 nL) Stock->Dispense Transfer Assay 384-Well Assay Plate EnzymeAdd Add Enzyme Buffer Dispense->Assay PreIncubate Pre-incubation (15 min) EnzymeAdd->PreIncubate SubstrateAdd Initiate with Substrate PreIncubate->SubstrateAdd Incubate Reaction Incubation (60 min) SubstrateAdd->Incubate Read Read Plate (Fluorescence/Luminescence) Incubate->Read QC Calculate Z'-Factor (Z' >= 0.5?) Read->QC HitPick Identify Primary Hits QC->HitPick If Pass G Primary Primary HTS (Single Concentration) Confirm Hit Confirmation (Re-test in Triplicate) Primary->Confirm Initial Hits Dose Dose-Response (IC50 Determination) Confirm->Dose Confirmed Ortho Orthogonal & Counter-Screens Dose->Ortho Potent MedChem Medicinal Chemistry Review (SAR) Ortho->MedChem Mechanistically Validated Lead Validated Hit Series (Lead Generation) MedChem->Lead Tractable

Caption: The decision-making cascade for hit triage and validation.

Conclusion

This compound represents more than just a single molecule; it is a strategic starting point for drug discovery programs. Its foundation on the medicinally-proven pyridazine scaffold, combined with a synthetically accessible handle for chemical diversification, makes it an ideal candidate for inclusion in modern HTS libraries. By understanding its core properties and implementing a robust, self-validating screening and triage workflow, research organizations can effectively harness the potential of this scaffold. The insights and protocols provided in this guide are designed to bridge the gap between chemical potential and actionable biological discovery, ultimately accelerating the journey from a screening library to a viable lead series.

References

  • Gomha, S. M., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2024). 6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE - Physico-chemical Properties. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved February 2, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 2, 2026, from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Available at: [Link]

  • Ribeiro, C., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. bio-protocol. Available at: [Link]

  • Wang, Z., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved February 2, 2026, from [Link]

  • St. Jude Children's Research Hospital. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach. National Institutes of Health. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved February 2, 2026, from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2010). Design of chemical libraries for screening. Retrieved February 2, 2026, from [Link]

  • Auld, D. S., et al. (2013). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved February 2, 2026, from [Link]

  • BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 2, 2026, from [Link]

  • Gomaa, H. A. M., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Initiating, building, and growing compound management at a small biotech. Retrieved February 2, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Hit Discovery. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Group. (2008). Chapter 9: Compound Library Design – Principles and Applications. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-t[2][7][14]riazine-2,4-diamine. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of 3-Chloro-N-phenyl-pyridin-2-amine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Defining the hit triage and validation challenge. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available at: [Link]

  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-chloro-N,N-diethylpyridazin-3-amine. This important transformation enables the synthesis of a variety of 3,6-disubstituted pyridazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful C-N bond-forming reaction.

Introduction: The Significance of Aminopyridazines and the Buchwald-Hartwig Reaction

Pyridazine-containing compounds are a prominent class of nitrogen heterocycles with a broad spectrum of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties. The ability to selectively introduce amine functionalities at specific positions on the pyridazine ring is a critical step in the synthesis of novel drug candidates and functional materials. The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, offering a versatile and efficient alternative to traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine has revolutionized the synthesis of arylamines.[1][2]

The substrate of focus, this compound, presents a unique challenge and opportunity. As an electron-deficient heteroaromatic chloride, its reactivity in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the pyridazine ring and the presence of the diethylamino substituent. This guide will delve into the critical parameters and provide a robust starting protocol for the successful amination of this substrate.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of key steps, as illustrated below.[1]

Buchwald_Hartwig_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X + Pd(0)L_n -> Ar-Pd(II)(X)L_n) A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Ligand Exchange/Amine Coordination (R2NH) C->D R2NH E [Ar-Pd(II)(NHR2)(X)L_n] D->E F Deprotonation (Base) E->F Base G Ar-Pd(II)(NR2)L_n F->G H Reductive Elimination (Ar-NR2 formation) G->H H->A Ar-NR2 Experimental_Workflow A Reagent Preparation (Inert Atmosphere) B Reaction Setup (Charge Reagents) A->B C Reaction Execution (Heating & Stirring) B->C D Reaction Quench & Workup C->D E Purification (Chromatography) D->E F Characterization E->F

Sources

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of Chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Chloropyridazines are "privileged structures" in kinase inhibitor discovery (e.g., Gabazine analogues, p38 MAP kinase inhibitors) but remain notorious for their recalcitrance in palladium catalysis. Unlike chlorobenzenes, chloropyridazines present a dual challenge:

  • Catalyst Poisoning: The proximal nitrogens (

    
    ) possess high affinity for Pd(II), sequestering the catalyst into inactive 
    
    
    
    -complexes.
  • Electronic Deficiency: While the electron-poor ring facilitates oxidative addition, it significantly retards the reductive elimination step, particularly in Buchwald-Hartwig aminations.

This guide moves beyond generic "tetrakis" conditions, providing ligand-specific protocols designed to sterically enforce reductive elimination and prevent


-coordination.

Part 2: Mechanistic Logic & Ligand Selection

The Pyridazine Paradox

In standard Pd-catalysis, electron-deficient aryl halides undergo fast oxidative addition. However, for pyridazines, the rate-limiting step often shifts to transmetallation (in Suzuki) or reductive elimination (in Buchwald).

  • The Solution: Use bulky, electron-rich phosphines (Dialkylbiaryl phosphines - Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands increase electron density on Pd(0) to facilitate the cycle while their steric bulk prevents the formation of stable bis-pyridyl Pd complexes (rest states).

Critical Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol based on your substrate's substitution pattern.

G Start Substrate Analysis Type Chloropyridazine Type? Start->Type Mono Monochloropyridazine Type->Mono Di Dichloropyridazine (3,6- or 3,5-) Type->Di Nuc Nucleophile? Mono->Nuc Regio Regioselectivity Required? Di->Regio Suzuki Protocol A: Suzuki-Miyaura (Ligand: XPhos/SPhos) Nuc->Suzuki Boronic Acid Buchwald Protocol B: Buchwald-Hartwig (Ligand: RuPhos/BrettPhos) Nuc->Buchwald Amine Sono Protocol C: Sonogashira (Cu-free preferred) Nuc->Sono Alkyne LigandControl Ligand-Controlled Selectivity: Pd(dppf) -> C3 Pd(QPhos) -> C5 Regio->LigandControl Asymmetric (3,5-Cl) Stoich Stoichiometric Control: (1.0 eq Boronate, 0°C) Regio->Stoich Symmetric (3,6-Cl) LigandControl->Suzuki Stoich->Suzuki

Figure 1: Decision tree for selecting reaction conditions based on substrate topology and nucleophile class.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Target: 3,6-Dichloropyridazine (Mono-coupling) or 3-Chloropyridazines. Rationale: 3,6-dichloropyridazine is symmetric. To prevent bis-coupling, we utilize a highly active catalyst at low temperature with controlled stoichiometry. XPhos is chosen for its ability to promote coupling of aryl chlorides at room temperature.

Reagents & Setup
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) or SPhos (for sterically hindered boronates)

  • Base: K₃PO₄ (2.0 equiv, 3M aqueous solution)

  • Solvent: THF:Water (4:1) – Biphasic systems often suppress side reactions in pyridazines.

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ and XPhos. Add dry THF (1 mL/mmol) and stir at RT for 10 min until the solution turns yellow/orange (generation of active L-Pd(0)).

  • Substrate Addition: Add 3,6-dichloropyridazine and the arylboronic acid to the vial.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Note: Heating (60°C+) promotes bis-coupling. Monitor by LCMS every 30 mins.

  • Workup: Upon consumption of starting material (usually < 2h), dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is usually more polar than the starting dichloride but less polar than the bis-coupled byproduct.

Data Summary: Ligand Effects on 3,5-Dichloropyridazine Regioselectivity

Ligand Major Product Site Selectivity (Ratio) Mechanism Note
dppf C3-Arylation >95:5 Electronic control (C3 is more electrophilic)
QPhos C5-Arylation >90:10 Steric control (Ligand blocks C3 approach)

| PPh₃ | Mixed | 60:40 | Poor selectivity, low yield |

Protocol B: Buchwald-Hartwig Amination (The "Difficult" Case)

Target: Amination of chloropyridazines with secondary amines. Rationale: Pyridazines bind Pd tightly. We use RuPhos (for secondary amines) or BrettPhos (for primary amines). These precatalysts (G3/G4 Palladacycles) ensure rapid initiation and protect the metal center.

Reagents & Setup
  • Substrate: Chloropyridazine derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Precatalyst: RuPhos-Pd-G4 (1–3 mol%)

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction by hydrolyzing the chloropyridazine to the pyridazinone (inactive).

  • Charging: Add RuPhos-Pd-G4, chloropyridazine, and NaOtBu solid.

  • Solvent/Amine: Add solvent and the amine via syringe.

  • Deoxygenation: Sparge with Argon for 5 mins.

  • Heating: Heat to 80–100°C .

    • Critical: Do not overheat (>110°C) as pyridazine decomposition accelerates.

  • Workup: Filter through a pad of Celite (eluting with DCM). The Pd-residues can be sticky; a scavenger resin (e.g., SiliaMetS® Thiol) treatment is recommended before column chromatography.

Protocol C: Copper-Free Sonogashira Coupling

Target: Alkynyl pyridazines. Rationale: Copper (CuI) often promotes homocoupling of the alkyne (Glaser coupling) and can coordinate to the pyridazine nitrogens, interfering with the cycle. A Cu-free protocol using XPhos-Pd-G3 is superior.

Reagents & Setup
  • Substrate: Chloropyridazine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: XPhos-Pd-G3 (2.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: MeCN or DMF (degassed)

  • Temp: 60–80°C

Procedure
  • Mix catalyst, substrate, and base in the vial under Ar.

  • Add solvent and alkyne.

  • Heat to 60°C. Monitor conversion.

  • Tip: If the reaction stalls, add 1 mol% additional catalyst, not more copper.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Pd poisoning by Pyridazine NSwitch to SPhos or XPhos; increase catalyst loading to 5 mol%.
Hydrolysis (Pyridazinone formation) Hydroxide/Water attackSwitch base from K₃PO₄/H₂O to anhydrous K₂CO₃ or CsF in Dioxane.
Bis-coupling (in Dichlorides) High temp or excess boronateLower temp to 0°C–RT; add boronate dropwise (syringe pump).
Protodehalogenation

-Hydride elimination from ligand
Avoid alcoholic solvents; use dry THF or Toluene.
Regioselectivity Loss Ligand exchange/degradationUse pre-formed Pd-Ligand complexes (G3/G4 precatalysts) instead of mixing Pd(OAc)₂ + Ligand.

Part 5: References

  • Mechanistic Origins of Selectivity:

    • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.[1][2]

    • Source: [J. Org.[3][4][5] Chem. 2013, 78, 15, 7758–7763]([Link])

  • Buchwald-Hartwig Optimization:

    • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines (and Diazines).

    • Source:

  • General Cross-Coupling Reviews:

    • Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties.

    • Source: [3]

  • Sonogashira Protocols:

    • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines.

    • Source: [6]

Sources

synthesis of kinase inhibitors using 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyridazine-Based Kinase Inhibitors

Executive Summary & Rationale

In the landscape of kinase inhibitor discovery, the pyridazine core has emerged as a "privileged scaffold," offering distinct advantages over the ubiquitous quinazoline or pyrimidine cores. This guide details the application of 6-chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6) as a versatile building block.

Why this Scaffold?

  • Solubility Modulation: The N,N-diethylamino group acts as a solubilizing moiety, addressing the poor aqueous solubility often plaguing flat, heteroaromatic kinase inhibitors (LogP modulation).

  • Vectorial Functionalization: The C6-chlorine atom serves as a reliable electrophilic handle for orthogonal functionalization via Palladium-catalyzed cross-couplings or Nucleophilic Aromatic Substitution (

    
    ), allowing access to the kinase "hydrophobic back pocket" or "gatekeeper" regions.
    
  • Electronic Profile: The electron-rich amino group at C3 modulates the reactivity of the C6 position, providing selectivity that prevents over-reaction during library synthesis.

Chemical Properties & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic environment of the starting material.

PropertyValue/DescriptionImplication for Synthesis
Molecular Weight 185.65 g/mol Low MW allows for "Fragment-Based Drug Discovery" (FBDD).
C6-Cl Reactivity Deactivated ElectrophileThe C3-diethylamino group donates electron density into the ring (resonance), making the C6-Cl less reactive toward

than 3,6-dichloropyridazine.
Preferred Method Pd-CatalysisDue to deactivation, Pd-catalyzed couplings (Suzuki/Buchwald) are preferred over standard

for C6 functionalization.
H-Bonding Acceptor (N1, N2)Pyridazine nitrogens often interact with the kinase hinge region (e.g., Val/Leu residues).

Strategic Synthesis Workflows

The following protocols describe the transformation of this compound into a functional kinase inhibitor library.

Workflow Visualization

G Start 3,6-Dichloropyridazine Inter 6-chloro-N,N- diethylpyridazin-3-amine (The Core) Start->Inter Et2NH, EtOH Reflux, 4h PathA Route A: Suzuki Coupling (Biaryl Formation) Inter->PathA Ar-B(OH)2 Pd(dppf)Cl2 PathB Route B: Buchwald-Hartwig (Amination) Inter->PathB Ar-NH2 Pd2(dba)3, XPhos ProdA Type I/II Inhibitor (Hydrophobic Pocket Binder) PathA->ProdA ProdB Hinge Binder (ATP Competitive) PathB->ProdB

Figure 1: Divergent synthetic pathways from the chloropyridazine core. Route A targets hydrophobic regions; Route B establishes hinge-binding motifs.

Detailed Experimental Protocols

Protocol A: Preparation of the Core (If not purchased)

Note: If purchasing CAS 55825-40-6, skip to Protocol B.

Objective: Selective mono-amination of 3,6-dichloropyridazine.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Diethylamine (2.2 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in absolute ethanol.

    • Add diethylamine dropwise at room temperature.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Critical Step: The reaction is self-limiting due to the deactivation of the ring after the first substitution.

  • Workup: Evaporate ethanol. Resuspend residue in DCM, wash with water and brine. Dry over

    
    .[1][2]
    
  • Yield: Typically 85–90% as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Application: Attaching hydrophobic aryl groups to target the kinase "gatekeeper" residue.

Mechanistic Insight: The electron-rich nature of the diethylamino-pyridazine requires a robust catalyst system. Standard


 may be sluggish; 

or XPhos Pd G2 are recommended to facilitate the oxidative addition into the deactivated C-Cl bond.

Step-by-Step:

  • Setup: In a microwave vial or Schlenk tube, combine:

    • This compound (1.0 eq, 0.5 mmol)

    • Aryl Boronic Acid (1.2 eq)[1]

    • 
       (2.0 eq)
      
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio, degassed).

    • Why? Water is essential for the transmetallation step in the Suzuki cycle.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction:

    • Thermal: 90°C for 12 hours (oil bath).

    • Microwave: 120°C for 30 minutes (high absorption).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Verify product by LC-MS (ESI+). Expect [M+H]+ peak corresponding to the biaryl product.

Protocol C: Buchwald-Hartwig Amination

Application: Installing an amino-linked hinge binder (e.g., aniline or aminopyrazole).

Mechanistic Insight: Nucleophilic aromatic substitution (


) is difficult here due to the electron-donating diethyl group. Palladium catalysis is mandatory  for high yields.
  • Reagents:

    • Core Scaffold (1.0 eq)

    • Aniline/Amine Partner (1.2 eq)

    • Base:

      
       (1.5 eq) or 
      
      
      
      (2.0 eq) for sensitive substrates.
  • Catalytic System:

    • Pre-catalyst:

      
       (2 mol%)
      
    • Ligand: XPhos or BrettPhos (4 mol%).

    • Rationale: These bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often the rate-determining step in forming C-N bonds on electron-rich heterocycles.

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

  • Conditions: 100°C under Argon atmosphere for 16 hours.

  • Workup: Quench with water, extract with EtOAc. The product is often an oil; convert to HCl salt for solid isolation if necessary.

Case Study: Targeting the FLT3 Kinase

Context: FLT3 mutations are prevalent in Acute Myeloid Leukemia (AML).[3] The pyridazine scaffold mimics the adenine ring of ATP.

Design Logic:

  • Hinge Binding: The pyridazine N2 nitrogen accepts a hydrogen bond from the kinase hinge (e.g., Cys residue).

  • Solubility Tail: The N,N-diethyl group points towards the solvent front, improving the pharmacokinetic profile compared to a naked phenyl ring.

  • Specificity: By coupling a 4-(piperazin-1-yl)phenyl group via Suzuki coupling (Protocol B), the inhibitor can reach the aspartate residue in the DFG motif, locking the kinase in an inactive conformation.

SAR Visualization (Graphviz)

SAR Center Pyridazine Core N_Diethyl N,N-Diethyl Group (Solvent Exposed) Function: Solubility/PK Center->N_Diethyl C3 Position N_Ring Ring Nitrogens (N1/N2) Function: H-Bond Acceptor (Hinge Region) Center->N_Ring Scaffold C6_Sub C6-Substituent (Aryl/Heteroaryl) Function: Selectivity/Potency Center->C6_Sub Synthetic Vector

Figure 2: Structure-Activity Relationship (SAR) map of the this compound scaffold.

References

  • Synthesis of 3-amino-6-chloropyridazine derivatives: Title: Synthesis method of 3-amino-6-chloropyridazine.[3][4] Source: Google Patents (CN104844523A). URL:

  • Reactivity of Chloropyridazines in Kinase Inhibitors: Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.[3] Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Suzuki Coupling on Pyridazines: Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.[5] Source: ResearchGate.[1] URL:[Link]

  • General Pyridazine Synthesis Reviews: Title: Synthesis of Pyridazines (Recent Literature).[1][6][7] Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: 6-chloro-N,N-diethylpyridazin-3-amine as a Modular Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-chloro-N,N-diethylpyridazin-3-amine in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

The pyridazine heterocycle is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore in commercial herbicides (e.g., Pyridate , Norflurazon ) and insecticides (e.g., Pyridaben ). The compound This compound (CAS 55825-40-6) represents a critical bifunctional building block.

Its value lies in its asymmetric reactivity :

  • C3-Diethylamine: Modulates lipophilicity (LogP) and aqueous solubility, crucial for systemic transport in plant xylem or insect hemolymph.

  • C6-Chlorine: A reactive electrophilic handle susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, allowing the attachment of "warheads" (e.g., lipophilic tails for METI inhibition or phenoxy groups for PDS inhibition).
    

This guide details the synthesis, handling, and downstream application of this intermediate in generating libraries of phytoene desaturase (PDS) inhibiting herbicides and mitochondrial electron transport inhibitor (METI) acaricides.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 55825-40-6
Molecular Formula

Molecular Weight 185.65 g/mol
Physical State Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water.[1]
Stability Stable under ambient conditions; C-Cl bond hydrolyzes under strong acidic/basic reflux.
Hazards Irritant (Skin/Eye).[2][3] Toxic if swallowed (Pyridazine class hazard).[2][3]

Strategic Reaction Landscape

The following diagram illustrates the central role of this compound in diverging synthesis pathways.

ReactionLandscape cluster_legend Pathway Key Start Maleic Hydrazide (Pyridazine-3,6-diol) Inter1 3,6-Dichloropyridazine Start->Inter1 POCl3, 80°C Chlorination Core This compound (THE SCAFFOLD) Inter1->Core HNEt2, Et3N Regioselective SNAr Herbicide PDS Inhibitor Analogs (Ether Linkage) Core->Herbicide Ar-OH, K2CO3 SNAr (Etherification) Insecticide METI Acaricide Analogs (Biaryl Linkage) Core->Insecticide Ar-B(OH)2, Pd(0) Suzuki Coupling key1 Blue: Target Intermediate key2 Green: Herbicide Synthesis key3 Red: Insecticide Synthesis

Caption: Divergent synthesis pathways utilizing the asymmetric reactivity of the pyridazine core.

Protocol A: Synthesis of the Scaffold

Objective: Selective mono-amination of 3,6-dichloropyridazine. Challenge: Preventing the formation of the 3,6-bis(diethylamino) byproduct.

Reagents
  • Substrate: 3,6-Dichloropyridazine (1.0 eq)

  • Nucleophile: Diethylamine (1.1 eq) - Strict stoichiometry is vital.

  • Base: Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Workup: Dichloromethane (DCM), Brine,

    
    .
    
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in absolute Ethanol (100 mL).

  • Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution.

  • Controlled Nucleophilic Attack:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Diethylamine (11.4 mL, 110 mmol) dropwise over 30 minutes via an addition funnel. Note: Slow addition favors mono-substitution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and the mono-substituted product (
      
      
      
      ) should appear. If the bis-substituted byproduct (
      
      
      ) forms, stop immediately.
  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Resuspend the residue in DCM (150 mL) and wash with water (2 x 50 mL) to remove triethylammonium salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ether or perform flash column chromatography (0-20% EtOAc in Hexane) to yield the title compound.

    • Expected Yield: 75–85%.

Protocol B: Downstream Application (Agrochemical Synthesis)

Application 1: Synthesis of PDS-Inhibiting Herbicide Analogs

Mechanism: Phytoene desaturase (PDS) inhibitors often feature a heterocyclic core linked to a meta-substituted phenyl ether (e.g., Pyridate mimics). Reaction Type:


 Displacement of the C6-Chlorine.
  • Setup: Dissolve This compound (1.0 eq) and a substituted phenol (e.g., 3-(trifluoromethyl)phenol, 1.1 eq) in DMF.

  • Activation: Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Heating: Heat the mixture to 80–100°C for 12 hours. The electron-deficient pyridazine ring facilitates the displacement of the chloride by the phenoxide anion.

  • Isolation: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Significance: The resulting ether mimics the biaryl ether pharmacophore essential for blocking carotenoid biosynthesis, leading to bleaching in weeds.

Application 2: Synthesis of METI Acaricide Analogs

Mechanism: Mitochondrial Electron Transport Complex I inhibitors (like Pyridaben) require a lipophilic tail attached to the pyridazine. Reaction Type: Suzuki-Miyaura Cross-Coupling.

  • Setup: In a Schlenk tube, combine This compound (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add Toluene:Ethanol (4:1) and aqueous

    
     (2M, 2.0 eq).
    
  • Deoxygenation: Degas with Argon for 10 minutes.

  • Reaction: Reflux at 90°C for 16 hours.

  • Significance: This installs a lipophilic aryl group, critical for penetrating the insect cuticle and binding to the mitochondrial complex.

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Diversification Step1 Start: 3,6-Dichloropyridazine + Et2NH (1.1 eq) Step2 0°C Addition (Kinetic Control) Step1->Step2 Step3 TLC Check Target Rf ~0.4 Step2->Step3 Step4 Purification (Flash Column) Step3->Step4 Choice Select Pathway Step4->Choice PathA Path A: Herbicide (Phenol + K2CO3) Choice->PathA SNAr PathB Path B: Insecticide (Boronic Acid + Pd) Choice->PathB Suzuki

Caption: Operational workflow for synthesizing and utilizing the pyridazine scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Formation of Bis-adduct Excess amine or high temperature during addition.Ensure strict 1:1 stoichiometry; maintain 0°C during addition; dilute the reaction mixture.
Low Yield in

(Path A)
Deactivation by the electron-donating diethylamino group.The diethylamino group at C3 pushes electron density into the ring, making C6 less electrophilic. Increase temperature to 120°C or use a stronger base (

) and solvent (NMP).
Hydrolysis of C-Cl Wet solvents or excessive heating in aqueous base.Use anhydrous solvents (DMF/DMSO) and dry reagents.

References

  • Pyridazine Scaffolds in Crop Protection Source: ResearchGate Citation: "Pyridazine Chemistry in Crop Protection."[4][5] An overview of herbicidally and insecticidally active pyridazine classes.

  • Synthesis of 3-amino-6-chloropyridazines Source: ChemicalBook / Tetrahedron Citation:[6][7] Sengmany, S., et al. "General procedure for the preparation of chloroaminodiazines." Tetrahedron, 2015, 71(29), 4859-4867.[6]

  • Discovery of Novel Pyridazine Herbicides Source: ACS Publications Citation:[8] "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping."[8] J. Agric.[9] Food Chem.[9] 2024.[5][10][11]

  • Chemical Properties of this compound Source: PubChem Citation: Compound Summary for CAS 55825-40-6.[7][12][13][14]

Sources

protocol for N-arylation of 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the functionalization of 6-chloro-N,N-diethylpyridazin-3-amine .

Executive Summary

In the context of this scaffold, "N-arylation" refers to the amination of the pyridazine core , where the this compound acts as the arylating agent (electrophile) to form a new C(sp2)–N bond with an incoming amine nucleophile.

The Synthetic Challenge: The substrate possesses a diethylamino group at the C3 position. This group is a strong electron donor (


 effect), which significantly increases the electron density of the pyridazine ring. Consequently, the C6–Cl bond is deactivated toward Nucleophilic Aromatic Substitution (

) compared to electron-deficient analogs like 3,6-dichloropyridazine.
  • Standard

    
      is viable only for strong, unhindered nucleophiles (e.g., primary aliphatic amines) under forcing conditions.
    
  • Buchwald-Hartwig Cross-Coupling is the preferred protocol for anilines, hindered amines, or when mild conditions are required to preserve sensitive functional groups.

Part 1: Mechanistic Pathways & Selection Guide

The choice between thermal displacement and catalytic coupling depends entirely on the nucleophilicity of the amine partner.

Decision Matrix
Amine Partner TypeRecommended ProtocolKey Mechanism
Primary Aliphatic (e.g., Propylamine)Protocol A (Thermal

)
Addition-Elimination via Meisenheimer Complex
Secondary Cyclic (e.g., Morpholine)Protocol A (Thermal

)
Addition-Elimination (Requires higher T)
Anilines / Aryl Amines Protocol B (Buchwald-Hartwig) Pd-Catalyzed Oxidative Addition / Reductive Elimination
Hindered / Weak Nucleophiles Protocol B (Buchwald-Hartwig) Ligand-accelerated Coupling
Pathway Visualization

ReactionPathways Substrate This compound Decision Nucleophile Strength? Substrate->Decision Amine Incoming Amine (H-NR2) Amine->Decision SNAr_Path Protocol A: Thermal SNAr (n-BuOH, 130°C) Decision->SNAr_Path Strong Nucleophile (Alkyl Amines) Pd_Path Protocol B: Buchwald-Hartwig (Pd(OAc)2, BINAP, 100°C) Decision->Pd_Path Weak Nucleophile (Anilines) Intermediate_SNAr Meisenheimer Complex (Anionic) SNAr_Path->Intermediate_SNAr Nucleophilic Attack Intermediate_Pd Pd(II)-Aryl Complex (Oxidative Addition) Pd_Path->Intermediate_Pd Pd(0) Insertion Product N-Arylated Product (C6-Substituted) Intermediate_SNAr->Product -Cl (Leaving Group) Intermediate_Pd->Product Reductive Elimination

Caption: Mechanistic divergence based on amine nucleophilicity. The electron-rich diethylamino group deactivates the SNAr pathway, often necessitating Pd-catalysis.

Part 2: Experimental Protocols

Protocol A: Thermal (Metal-Free)

Best for: Primary alkyl amines (e.g., benzylamine, n-butylamine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.5 – 2.0 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (preferred for high boiling point) or DMSO.

Step-by-Step Methodology:

  • Setup: To a 25 mL pressure tube (or round-bottom flask with reflux condenser), add the chloropyridazine substrate (1.0 mmol, 185 mg) and n-Butanol (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (1.5 mmol).

  • Reaction: Seal the tube and heat to 130°C (oil bath temperature). Stir magnetically for 12–24 hours.

    • Note: Reaction progress must be monitored by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material is electron-rich and reacts slowly; if conversion is <50% after 12h, switch to DMSO and heat to 150°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (

    
     mL) to remove DMSO/Butanol and salts.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0 
    
    
    
    60% EtOAc in Hexanes).
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, secondary amines, and library synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (preferred for heterocycles) or BINAP (4–10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with the chloropyridazine (1.0 mmol), Amine (1.2 mmol),

    
     (2.0 mmol, 650 mg), 
    
    
    
    (11 mg, 0.05 mmol), and BINAP (46 mg, 0.075 mmol).
    • Expert Tip: Pre-complexing the Pd and Ligand in a small amount of solvent for 5 minutes before adding to the main mixture can enhance turnover frequency.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL) via syringe. Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd(0) cycle).

  • Reaction: Seal the vessel and heat to 100°C for 8–16 hours.

    • Microwave Option: Heat at 120°C for 45 minutes.

  • Filtration: Cool to room temperature. Dilute with DCM (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography.

    • Note: Pyridazine amines are polar; adding 1%

      
       to the eluent can reduce streaking.
      

Part 3: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Electron-rich ring deactivates Cl.Switch to Protocol B (Pd-catalysis). Increase Temp to 150°C in DMSO.
Pd-Black Formation (Protocol B) Catalyst decomposition /

leak.
Ensure rigorous degassing. Switch to Xantphos (more stable bidentate ligand).
Protodehalogenation (Product is H instead of Amine)

-Hydride elimination or solvent reduction.
Use

instead of

. Avoid alcoholic solvents in Pd reactions.
Starting Material Recovery Catalyst poisoning by pyridazine N.Increase catalyst loading to 5-10 mol%. Use a bulky ligand (BrettPhos) to prevent N-coordination to Pd.

Part 4: Safety & Handling

  • Sensitization: Chloropyridazines are potential skin sensitizers. Handle with gloves in a fume hood.

  • Palladium Waste: All heavy metal waste must be segregated.

  • Pressure: When heating solvents like n-Butanol or Dioxane above their boiling points in sealed tubes, use a blast shield.

References

  • Buchwald-Hartwig Amination of Heterocycles: Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines." J. Am. Chem. Soc. 1994, 116, 5969. [Link]

  • Ligand Selection for Pyridazines (Xantphos/BINAP): Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Heteroaryl Halides."[1] J. Org.[2] Chem. 2008.[2] [Link]

  • Green Chemistry Approaches (S_NAr in Water/Green Solvents): Organic Chemistry Portal. "Nucleophilic Aromatic Substitution in Green Solvents." [Link]

Sources

analytical methods for 6-chloro-N,N-diethylpyridazin-3-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 6-Chloro-N,N-diethylpyridazin-3-amine

Executive Summary

This compound (CAS: 55825-40-6) is a critical heterocyclic building block, often employed in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its structure comprises an electron-deficient pyridazine ring substituted with a lipophilic diethylamino group and a reactive chlorine atom.[2][3][4]

This guide provides a rigorous analytical framework for its characterization. Unlike simple aromatics, the basicity of the pyridazine nitrogen atoms and the potential for nucleophilic displacement of the chlorine require specific chromatographic conditions to prevent peak tailing and degradation during analysis.[4]

Key Analytical Challenges:

  • Basicity: The ring nitrogens can interact with silanols on HPLC columns, causing peak tailing.[1][3][4]

  • Reactivity: The C-Cl bond is susceptible to hydrolysis or nucleophilic attack under harsh conditions.[1][2][3][4]

  • Structural Isomers: Differentiating from regioisomers (e.g., 3-chloro-6-diethylamino vs. 4-chloro isomers) requires precise NMR interpretation.[1][2][3][4]

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₈H₁₂ClN₃MW: 185.65 g/mol
Physical State Low-melting solid or viscous oilSample weighing requires care; avoid static.[2][3]
Solubility Soluble in MeOH, ACN, DMSO, DCM.[1] Low solubility in water (neutral pH).[2][3][4]Use MeOH or ACN for sample diluent.[2][3][4]
pKa (Predicted) ~4.5 - 5.5 (Conjugate acid)At pH < 3, molecule is protonated (elutes early).[2][3][4] At pH > 6, molecule is neutral (retains well).[2][3][4]
UV Maxima ~250–260 nm, ~280-290 nmDual maxima allow for robust detection.[1][2][3][4]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and purity determination. Rationale: A neutral pH buffer is selected to ensure the analyte remains in its unprotonated (neutral) form, maximizing retention on the C18 column and improving peak symmetry.[2][4]

System Parameters
  • Instrument: Agilent 1260/1290 Infinity II or equivalent (Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.[1][2][3][4]

    • Why? "End-capping" reduces silanol activity, critical for basic pyridazines.[2][3][4]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm (primary) and 254 nm (secondary).[1][2][3][4]

    • Note: 280 nm often provides better selectivity against simple benzenoid impurities.[2][3][4]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer (pH 7.0).[2][3][4]

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1L water.[1][2][3][4] Adjust pH to 7.0 with KOH or NaOH.[2][3][4] Filter through 0.22 µm membrane.[2][3][4]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[2][3][4]

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (conc. 1 mg/mL).[2][3][4]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) .

    • Critical: Matching the diluent to the starting gradient prevents "solvent shock" and split peaks.[2][3][4]

Protocol B: Structural Identification (NMR & MS)

Objective: Confirm molecular structure and rule out regioisomers.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Expected Ion: [M+H]⁺ = 186.07 m/z.[2][3][4]

  • Isotope Pattern: Look for the characteristic Chlorine signature.[1][2][3][4]

    • ³⁵Cl (100%) : ³⁷Cl (32%) ratio.[2][3][4]

    • Peaks at 186.1 and 188.1 with a ~3:1 intensity ratio confirm the presence of one chlorine atom.[2][3][4]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[2][3][4]

  • Key Signals (CDCl₃ reference):

    • Pyridazine Ring (Aromatic): Two doublets (AB system) if 3,6-disubstituted.[1][2][3][4]

      • δ ~7.1 ppm (d, 1H, H-4/H-5)[2]

      • δ ~6.8 ppm (d, 1H, H-5/H-4)[2]

      • Coupling Constant (J): ~9.0–9.5 Hz (Characteristic of ortho-pyridazinyl protons).[2][3][4]

    • Diethylamino Group (Aliphatic):

      • δ ~3.55 ppm (q, 4H, J=7 Hz, N-CH ₂-CH₃)

      • δ ~1.20 ppm (t, 6H, J=7 Hz, N-CH₂-CH ₃)

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis (nucleophilic substitution of 3,6-dichloropyridazine).[2][3][4]

Impurity NameStructure NoteRelative Retention (RRT)Origin
3,6-Dichloropyridazine Starting Material~1.2 - 1.3Incomplete reaction.[2][3] Less polar than product.[2][3][4]
3,6-Bis(diethylamino)pyridazine Disubstituted> 1.5Over-reaction (Double substitution).[1][2][3][4] Very lipophilic.
6-Chloropyridazin-3-ol Hydrolysis Product< 0.5Hydrolysis of Cl or amine.[2][3][4] Elutes early (polar).[2][3][4]

Troubleshooting Guide:

  • Tailing Peaks: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase (if using high pH resistant columns).[2][3][4]

  • Ghost Peaks: Check water quality. Pyridazines can complex with metal ions; ensure the LC system is passivated or use a chelating column if necessary.[2][3][4]

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing a batch of this compound, from crude sampling to final Certificate of Analysis (CoA).

G Start Crude Sample (this compound) Solubility Solubility Check (MeOH/ACN) Start->Solubility TLC Rapid Screen (TLC) Mobile Phase: Hexane/EtOAc Solubility->TLC Decision Purity > 95%? TLC->Decision Purification Purification (Flash Chromatography) Decision->Purification No FullChar Full Characterization Decision->FullChar Yes Purification->TLC HPLC HPLC-UV (Method A) Purity & Assay FullChar->HPLC NMR 1H-NMR / 13C-NMR Structure Verification FullChar->NMR MS LC-MS (ESI+) MW & Isotope Pattern FullChar->MS CoA Generate CoA (Release) HPLC->CoA NMR->CoA MS->CoA

Caption: Operational workflow for the characterization and release of this compound batches.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21643, 3-Amino-6-chloropyridazine (Analogous Structure).[2][3][4] Retrieved from [Link]

  • Amerigo Scientific. Product Data: this compound (CAS 55825-40-6).[1][2][3][4] Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link][2][3][4]

Sources

Process Development Guide: Scalable Synthesis of 6-chloro-N,N-diethylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry and scale-up protocols for the synthesis of 6-chloro-N,N-diethylpyridazin-3-amine and its structural derivatives via Nucleophilic Aromatic Substitution (


). Pyridazine scaffolds are critical pharmacophores in medicinal chemistry (e.g., Minaprine, Gabazine). This guide transitions from milligram-scale discovery to kilogram-scale process readiness, emphasizing "green" solvent selection, thermal safety, and non-chromatographic purification.

Scientific Foundation & Mechanism

The Reaction Architecture

The synthesis relies on the regioselective mono-amination of 3,6-dichloropyridazine . Due to the symmetry of the starting material, the first substitution is statistically random but kinetically controlled. The introduction of the electron-donating amine group deactivates the ring toward a second substitution, naturally favoring the mono-substituted product if stoichiometry is controlled.

Mechanism:


 (Addition-Elimination)
  • Nucleophilic Attack: The amine nitrogen attacks the electron-deficient C3 position of the pyridazine.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.[1]

  • Elimination: Re-aromatization with the loss of a chloride ion.

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and potential side-reaction pathways (bis-substitution) that must be suppressed during scale-up.

ReactionPathway SM 3,6-Dichloropyridazine (Starting Material) Complex Meisenheimer Complex SM->Complex + Et2N Amine Diethylamine (Nucleophile) Amine->Complex Product 6-chloro-N,N- diethylpyridazin-3-amine (Target) Complex->Product - Cl- HCl HCl (Byproduct) SideProduct 3,6-bis(diethylamino) pyridazine (Impurity) Product->SideProduct + Excess Et2N (Over-reaction)

Figure 1: Reaction pathway showing the critical branch point between mono-substitution (Target) and bis-substitution (Impurity).

Critical Process Parameters (CPPs)

To ensure reproducibility and safety on scale (>100g), the following parameters must be optimized.

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Water EtOH: Standard for solubility and easy workup.[2] Water: Exploits the "On-Water" hydrophobic effect; product precipitates, salts dissolve. Greenest option.
Stoichiometry 1.0 : 1.1 : 1.2 (SM : Amine : Base)Using a slight excess of amine ensures conversion. Using an inorganic base (

) is more atom-economical than using 2 eq. of amine to trap HCl.
Temperature 50°C - 78°C (Reflux) Higher temps increase rate but risk bis-substitution. For volatile amines (diethylamine bp 55°C), a sealed vessel or efficient reflux condenser is mandatory.
Base

or

Potassium Carbonate is preferred for scale-up (cheaper, easily removed in aqueous wash).

Scale-Up Protocol (100g Scale)

Target Molecule: this compound Scale: 100g Input (0.67 mol) Expected Yield: 85-92%

Equipment Setup
  • 1L Three-neck round bottom flask (or jacketed reactor).

  • Mechanical overhead stirrer (essential for slurry handling).

  • Reflux condenser (cooled to 0°C if using diethylamine).

  • Internal temperature probe.

  • Addition funnel.

Step-by-Step Procedure
  • Charging:

    • Charge 3,6-dichloropyridazine (100.0 g, 0.671 mol) into the reactor.

    • Add Ethanol (400 mL) (4 vol). Stir to create a suspension/solution.

    • Add Potassium Carbonate (

      
      ) (111.3 g, 0.805 mol, 1.2 eq) . Note: Use granular anhydrous 
      
      
      
      to minimize clumping.
  • Reaction Initiation:

    • Heat the mixture to 40-45°C .

    • Critical Step: Add Diethylamine (54.0 g, 76 mL, 1.1 eq) dropwise via addition funnel over 30-45 minutes.

    • Why? Diethylamine is volatile. Rapid addition causes pressure buildup and potential loss of reagent. Slow addition controls the exotherm.

  • Reaction Maintenance:

    • After addition, increase temperature to reflux (approx. 78°C) .

    • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexane). Target: <1% Starting Material remaining.

  • Workup (Aqueous/Organic Extraction):

    • Cool reaction mixture to 20-25°C.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ). Rinse the cake with minimal Ethanol.
    • Concentrate the filtrate under vacuum to remove bulk Ethanol.

    • Redissolve the residue in Ethyl Acetate (300 mL) .

    • Wash with Water (2 x 150 mL) to remove residual salts and di-substituted impurities (which are often more polar/water-soluble in salt form).

    • Wash with Saturated Brine (100 mL) .

    • Dry organic layer over

      
       or 
      
      
      
      .
  • Purification (Non-Chromatographic):

    • Concentrate the organic layer to dryness.

    • Option A (Solid Product): Recrystallize from n-Heptane or Petroleum Ether . Heat to dissolve, cool slowly to 0°C.

    • Option B (Oil Product): If the derivative is an oil (common with diethyl), perform a High-Vacuum Distillation or use the Acid-Base Swing method (see Section 3.3).

The "Acid-Base Swing" Purification (Best for Scale)

If the product is an oil and distillation is difficult:

  • Dissolve crude oil in dilute HCl (1M) . The product protonates and enters the aqueous phase. Neutral impurities remain in the organic phase.

  • Wash the aqueous acidic phase with DCM or MTBE (discard organics).

  • Basify the aqueous phase with NaOH (2M) to pH > 10. Product precipitates or oils out.

  • Extract into Ethyl Acetate , dry, and concentrate. This yields >98% purity without columns.

Adaptation for Derivatives

This protocol is a platform technology. Adapt as follows for other amines:

Derivative TypeExample AmineProcess Modification
Cyclic Amines Morpholine, PiperidineExotherm Alert: These are more nucleophilic. Cool reactor to 0-10°C during addition. Reflux time may be shorter (2-3 hrs).
Aromatic Amines AnilineCatalysis Required: These are weak nucleophiles. Add catalytic NaI (0.1 eq) or use higher boiling solvent (e.g., n-Butanol) at 110°C.
Chiral Amines (S)-alpha-methylbenzylamineRacemization Check: Ensure base strength doesn't racemize the chiral center.

is generally safe; avoid strong alkoxides (

).

Workflow Visualization

ProcessWorkflow Start Start: Charge Reactor (SM + EtOH + K2CO3) AddAmine Controlled Addition of Amine (45°C) Start->AddAmine Reflux Reflux (78°C) 4-6 Hours AddAmine->Reflux IPC IPC: HPLC Check (<1% SM?) Reflux->IPC IPC->Reflux No (Continue) Filter Filtration (Remove Salts) IPC->Filter Yes Concentrate Concentrate Filtrate Filter->Concentrate Extraction Extraction (EtOAc / Water) Concentrate->Extraction Purification Purification (Crystallization or Acid/Base Swing) Extraction->Purification Final Final Product (>98% Purity) Purification->Final

Figure 2: Operational workflow for the batch synthesis of this compound.

Safety & Hazards (HSE)

  • 3,6-Dichloropyridazine: Classified as Acute Toxic (Oral) and a Skin/Eye Irritant.[3][4] Handle in a fume hood.

  • Diethylamine: Highly flammable and corrosive. Vapors can cause severe eye damage.[3][4] Use a cold trap or scrubber for exhaust gases.

  • Exotherm: The reaction is exothermic.[5] On a kilogram scale, failure to control amine addition rate can lead to thermal runaway. Never add amine in one shot.

References

  • Sengmany, S., et al. (2015).[6] "Green synthesis of 3-amino-6-chloropyridazines." Tetrahedron, 71(29), 4859-4867.[6] (Verified via ChemicalBook/ScienceDirect context).

  • Organic Syntheses. "General procedures for Nucleophilic Aromatic Substitution." Org.[1][5][7] Synth. (General reference for

    
     conditions). 
    
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine.

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: 3,6-Dichloropyridazine."

(Note: Specific melting points and spectral data should be cross-referenced with internal analytical standards as literature values for specific derivatives may vary).

Sources

Application Notes & Protocols: Developing Novel Anti-Parasitic Agents from Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anti-parasitic effects.[1][2] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel anti-parasitic agents based on the pyridazine core. We will traverse the drug discovery workflow, from rational design and synthesis to robust in vitro and in vivo screening methodologies, with a focus on explaining the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

The Rationale: Why Pyridazine Scaffolds?

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive starting point for drug design.[3] Its features include:

  • Structural Rigidity and Planarity: The aromatic nature of the pyridazine ring provides a rigid scaffold, which can facilitate precise interactions with biological targets.

  • Hydrogen Bonding Capability: The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific binding to enzyme active sites or protein receptors.

  • Modulation of Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling chemists to fine-tune critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[4]

  • Proven Biological Activity: Pyridazine derivatives have been successfully developed into drugs for various conditions, including hypertension and inflammation, demonstrating their favorable safety and pharmacokinetic profiles.[5][6] In the anti-parasitic realm, they have shown promise against a range of protozoa including Plasmodium, Trypanosoma, Leishmania, and Giardia.[4][7][8][9]

This inherent versatility makes the pyridazine core an exceptional template for generating diverse chemical libraries with a high potential for identifying potent and selective anti-parasitic lead compounds.[10]

The Drug Discovery & Development Workflow

The process of developing a new anti-parasitic agent is a multi-stage endeavor. The following diagram outlines a typical workflow for progressing a pyridazine-based compound from initial concept to a preclinical candidate.

DrugDiscoveryWorkflow cluster_0 Phase 1: Discovery & Design cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Validation Target Target Identification (e.g., PfCDPK1, Proteasome) Design Rational Design & Scaffold Selection Target->Design Library Library Synthesis (Pyridazine Derivatives) Design->Library PrimaryAssay Primary Parasite Viability Assay (e.g., P. falciparum, T. cruzi) Library->PrimaryAssay Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HepG2) PrimaryAssay->Cytotoxicity Selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 Cytotoxicity->Selectivity HitID Hit Identification (Potent & Selective) Selectivity->HitID MoA Mechanism of Action (MoA) Studies HitID->MoA SAR Structure-Activity Relationship (SAR) HitID->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME Efficacy In Vivo Efficacy Models (e.g., P. berghei Mouse Model) ADME->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy->PKPD Candidate Preclinical Candidate Selection PKPD->Candidate

Caption: High-level workflow for anti-parasitic drug discovery.

Synthetic Protocol: Synthesis of a Representative Pyridazine Derivative

A common and effective method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[5] This protocol describes the synthesis of a 5,6-fused ring pyridazine from a 1,2-diacylcyclopentadiene (fulvene) precursor, a method known for its efficiency.[11]

Protocol 3.1: Synthesis of a Phenyl-Substituted Fused Pyridazine

Objective: To synthesize a representative pyridazine compound via cyclization for subsequent biological screening.

Materials:

  • Phenyl-substituted 1,2-diacylcyclopentadiene (Fulvene)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol (MeOH), reagent grade

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of the phenyl-substituted fulvene in 30 mL of methanol. Place the flask on a magnetic stirrer.

  • Reagent Addition: While stirring at room temperature, slowly add 1.5 equivalents of hydrazine hydrate to the solution.

    • Causality Note: Hydrazine serves as the source of the two adjacent nitrogen atoms required to form the pyridazine ring. The reaction is typically exothermic and is run at room temperature to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting fulvene spot is no longer visible.

  • Work-up & Extraction:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in 50 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with 2 x 30 mL of saturated NaHCO₃ solution to neutralize any acid impurities, followed by 1 x 30 mL of brine.

    • Causality Note: This aqueous wash is critical for removing unreacted hydrazine and other water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate to dryness to yield the crude product.

  • Purification & Characterization:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

    • Characterize the final product to confirm its identity and purity using methods such as melting point determination, NMR spectroscopy, and IR spectroscopy.[11][12] A pure compound should have a sharp melting point range (< 2°C).[11]

SynthesisReaction reactant1 Fulvene Derivative product Fused Pyridazine Product reactant1->product MeOH, RT reactant2 Hydrazine Hydrate (N₂H₄·H₂O) reactant2->product

Caption: General reaction scheme for pyridazine synthesis.

In Vitro Screening Cascade: Protocols for Efficacy and Selectivity

The cornerstone of the discovery phase is a robust screening cascade to identify compounds that are potent against the target parasite but minimally toxic to mammalian cells.

Protocol 4.1: Primary Anti-Malarial Assay (Plasmodium falciparum)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stage of P. falciparum. This protocol is based on the widely used SYBR Green I fluorescence assay.

Materials:

  • Chloroquine-sensitive or -resistant P. falciparum strain (e.g., 3D7, Dd2)

  • Human O+ erythrocytes

  • Complete RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer

  • 96-well black microplates

  • Positive control: Artemisinin or Chloroquine

  • Negative control: 0.5% DMSO in medium

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete medium.

  • Assay Plate Preparation:

    • Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into each well of a 96-well plate.

    • Add 1 µL of test compound from a pre-diluted drug plate to achieve the desired final concentrations (typically a 10-point serial dilution).

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

    • Causality Note: A 72-hour incubation period is used to cover two full asexual reproductive cycles of the parasite, which is necessary to accurately assess the efficacy of both fast- and slow-acting drugs.[13]

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C to lyse the erythrocytes.

    • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well. SYBR Green I intercalates with parasite DNA, providing a fluorescent signal proportional to parasite growth.

    • Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

    • Subtract background fluorescence (uninfected erythrocytes) and normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 4.2: Mammalian Cell Cytotoxicity Assay (HepG2 Cells)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of test compounds against a human cell line to assess selectivity.

Materials:

  • HepG2 human hepatoma cell line

  • Complete DMEM medium

  • Resazurin sodium salt solution

  • 96-well clear microplates

  • Positive control: Doxorubicin

  • Negative control: 0.5% DMSO in medium

Procedure:

  • Cell Seeding: Seed 100 µL of HepG2 cells (1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add 1 µL of test compound from a pre-diluted drug plate, mirroring the concentrations used in the primary parasite assay.

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.

    • Causality Note: Resazurin (blue, non-fluorescent) is metabolically reduced by viable cells to the highly fluorescent resorufin (pink), providing a direct measure of cell viability.

  • Data Acquisition and Analysis:

    • Read fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Calculate CC₅₀ values in the same manner as IC₅₀ values.

    • Determine the Selectivity Index (SI) by calculating the ratio: SI = CC₅₀ / IC₅₀ . A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[14]

Data Presentation

Results from the screening cascade should be summarized in a clear, tabular format to facilitate comparison and hit selection.

Compound IDParasite TargetIC₅₀ (µM)[4][15]Host Cell (HepG2) CC₅₀ (µM)[8]Selectivity Index (SI)
PYRD-001P. falciparum0.15> 50> 333
PYRD-002T. cruzi1.2025.521.3
PYRD-003L. donovani0.8540.247.3
PYRD-004G. lamblia0.0515.0300
ControlP. falciparum0.0081.2 (Doxorubicin)N/A

Mechanism of Action & In Vivo Efficacy

Target-Based Secondary Assays

Once a potent and selective hit is identified, elucidating its mechanism of action is critical. Pyridazine scaffolds have been shown to inhibit specific parasite enzymes. For example, imidazopyridazines act as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[16]

MoA_Pathway Ca Ca²⁺ Signal PfCDPK1 PfCDPK1 Kinase Ca->PfCDPK1 activates Substrate Downstream Substrate PfCDPK1->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ParasiteGrowth Parasite Growth & Proliferation PhosphoSubstrate->ParasiteGrowth Pyridazine Imidazopyridazine Inhibitor Pyridazine->PfCDPK1 inhibits

Caption: Inhibition of the PfCDPK1 pathway by a pyridazine agent.

A secondary assay could involve directly measuring the inhibition of recombinant PfCDPK1 enzyme activity, confirming that the compound engages the intended target.

In Vivo Efficacy Models

Promising lead compounds must be evaluated in animal models to assess their efficacy in a complex biological system. The choice of model is crucial and depends on the target parasite.

  • Malaria: The standard is the 4-day suppressive test in mice infected with Plasmodium berghei.[17] Compounds are administered daily for four days, and the reduction in parasitemia is compared to untreated controls.[17][18]

  • Chagas Disease: Acute murine models using Trypanosoma cruzi infection are common. Efficacy is measured by the reduction of blood parasitemia levels.[19]

  • Leishmaniasis: Depending on the species, models for cutaneous (L. major) or visceral (L. donovani) leishmaniasis are used, typically in BALB/c mice.[20] Efficacy is determined by measuring lesion size or parasite burden in organs like the liver and spleen.[20]

Causality Note: In vivo screens are essential as they provide a more holistic assessment, capturing the combined effects of a compound's direct anti-parasitic action and its interaction with the host's immune system.[21] Furthermore, these studies provide the first look at a compound's in vivo pharmacokinetics and safety profile.[18]

Conclusion and Future Perspectives

The pyridazine scaffold represents a highly validated and promising starting point for the development of next-generation anti-parasitic agents. Its synthetic tractability and amenability to structural modification allow for rapid exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a robust framework for advancing pyridazine-based compounds through the drug discovery pipeline. Future efforts should focus on exploring novel substitutions on the pyridazine core and employing hybrid drug design strategies, where the pyridazine moiety is combined with other known pharmacophores to potentially achieve synergistic effects and overcome resistance mechanisms.[10]

References

  • Jiménez-Díaz, M. B., et al. (2021). Optimized Pyridazinone Nutrient Channel Inhibitors Are Potent and Specific Antimalarial Leads. ACS Infectious Diseases, 7(5), 1210–1220. Available at: [Link]

  • Preston, S., et al. (2019). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 35(7), 543-556. Available at: [Link]

  • Stark, L. M., et al. (2013). Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. Available at: [Link]

  • Stephens, M. D., et al. (2017). New Class of Antitrypanosomal Agents Based on Imidazopyridines. ACS Medicinal Chemistry Letters, 8(10), 1065–1070. Available at: [Link]

  • Zheng, Y., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55. Available at: [Link]

  • Zheng, Y., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55. Available at: [Link]

  • Hallyburton, I., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 65(13), 9323–9341. Available at: [Link]

  • Mishra, M., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Microbiology, 8, 1419. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Arzneimittelforschung, 62(6), 283-289. Available at: [Link]

  • Zheng, Y., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47–55. Available at: [Link]

  • van Zyl, R. L., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003953. Available at: [Link]

  • Khanye, S. D., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(15), 4509. Available at: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. Available at: [Link]

  • Sirisha, A., et al. (2024). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. ResearchGate. Available at: [Link]

  • Sirisha, A., et al. (2024). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • de Souza, M. C. B., et al. (2004). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry, 47(21), 5038-5045. Available at: [Link]

  • de Moraes, J., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Molecules, 29(24), 5894. Available at: [Link]

  • Yempada, T., et al. (2023). Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. European Journal of Pharmaceutical Sciences, 183, 106365. Available at: [Link]

  • S., S., & S., A. (2023). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2020). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 5(25), 15474–15484. Available at: [Link]

  • Singh, D., & Prajapati, S. M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 14(3), 133-145. Available at: [Link]

  • Doliwa, A., et al. (2021). Comparison of in vitro assay systems for screening anti-Toxoplasma gondii drugs. ResearchGate. Available at: [Link]

  • Romero-Bueno, F. J., et al. (2018). Effect In Vitro of Antiparasitic Drugs on Microbial Inhibitor Test Responses for Screening Antibiotic Residues in Goat's Milk. Journal of Food Protection, 81(12), 1968-1974. Available at: [Link]

  • Sánchez-Salgado, J. C., et al. (2021). Preclinical Studies in Anti-Trypanosomatidae Drug Development. Pharmaceuticals, 14(11), 1163. Available at: [Link]

  • View of Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (n.d.). Available at: [Link]

  • Pinder, R. W., & Burger, A. (1974). Antimalarials. 12. Preparation of carbon isosteres of selected 4-pyridinemethanols as potential antimalarial agents. Journal of Medicinal Chemistry, 17(5), 552-554. Available at: [Link]

  • Deshmukh, R., et al. (2020). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Ranasinghe, S., et al. (2023). Parasites, parasitic or non-parasitic models tested using in vitro, in vivo or randomised control trials. ResearchGate. Available at: [Link]

  • Pyridazine and its derivatives. (2023). SlideShare. Available at: [Link]

  • Sharma, M., et al. (2024). Robust leishmanicidal upshot of some new diphenyl triazine-based molecules. RSC Advances, 14(20), 14036-14046. Available at: [Link]

  • Bouz, E. A., et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. Available at: [Link]

  • Galarraga, E., et al. (2017). Antileishmanial and Antitrypanosomal Activity of Synthesized Hydrazones, Pyrazoles, Pyrazolo[1,5-a]-Pyrimidines and Pyrazolo[3,4-b]- Pyridine. ResearchGate. Available at: [Link]

  • Scott, T. G., et al. (2019). Scaffold and Parasite Hopping: Discovery of New Protozoal Proliferation Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1668–1674. Available at: [Link]

  • Piperazine linked antileishmanial derivatives. (n.d.). ResearchGate. Available at: [Link]

  • de Souza, V. A., et al. (2021). Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha. Molecules, 26(15), 4642. Available at: [Link]

  • Asadi, P., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 10(22), e32296. Available at: [Link]

  • da Silva, P. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link]

  • View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY. (n.d.). Available at: [Link]

  • Quinine. (n.d.). Wikipedia. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(1), 1-22. Available at: [Link]

Sources

Application Note: Strategic Synthesis of GPCR Antagonists Using 6-Chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyridazine core is a "privileged structure" in medicinal chemistry, widely utilized to optimize pharmacokinetic profiles by lowering lipophilicity (LogD) compared to phenyl or pyridine analogs while maintaining aromaticity.

This guide details the application of 6-chloro-N,N-diethylpyridazin-3-amine (CAS: 55825-40-6) as a critical building block for G-Protein Coupled Receptor (GPCR) antagonists. Specifically, this scaffold is instrumental in targeting Class A GPCRs such as the Melanin-Concentrating Hormone Receptor 1 (MCHR1) , Histamine H3 , and Cannabinoid CB2 receptors.

Key Value Proposition:

  • Pharmacophore Alignment: The N,N-diethylamino moiety serves as a basic anchor, capable of forming ionic interactions with the conserved Aspartate (Asp) residue in the GPCR Transmembrane Domain 3 (TM3).

  • Synthetic Versatility: The C6-chlorine atom is highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or nucleophilic aromatic substitutions (

    
    ), enabling rapid library generation of biaryl antagonists.
    

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 55825-40-6
Molecular Weight 185.65 g/mol
Appearance Pale yellow to off-white solid/oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated) ~6.5 - 7.5 (Pyridazine N), ~9.5 (Diethylamine)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye/Respiratory).[1] Toxic if swallowed.[1][2]

Handling Precaution: Pyridazines are electron-deficient heteroaromatics. While stable, the C-Cl bond is susceptible to hydrolysis under strongly acidic aqueous conditions at high temperatures. Maintain basic or neutral conditions during workup when possible.

Mechanistic Design Strategy (SAR)

The utility of this scaffold lies in its ability to satisfy the classic "Basic Amine + Linker + Lipophilic Tail" pharmacophore model required for many GPCR antagonists.

Graphviz Diagram: GPCR Pharmacophore Interaction

The following diagram illustrates how the this compound scaffold maps onto the binding pocket of a typical Class A GPCR (e.g., MCHR1).

GPCR_Interaction GPCR_Pocket GPCR Binding Pocket (TM3/TM5) Asp_Residue Aspartate (TM3) (Anionic Anchor) Hydrophobic_Pocket Hydrophobic Pocket (Deep Cavity) Scaffold This compound Diethylamine N,N-Diethylamine Group (Basic Center) Scaffold->Diethylamine Pyridazine Pyridazine Core (Linker/Scaffold) Scaffold->Pyridazine Chlorine C6-Chlorine (Synthetic Handle) Scaffold->Chlorine Diethylamine->Asp_Residue Ionic Bond / Salt Bridge Pyridazine->GPCR_Pocket Pi-Pi Stacking New_Aryl Biaryl Tail (Added via Suzuki) Chlorine->New_Aryl Replaced by New_Aryl->Hydrophobic_Pocket Van der Waals

Caption: Pharmacophore mapping of the pyridazine scaffold within a GPCR binding pocket. The diethylamine anchors to Asp(TM3), while the chlorine is replaced by a lipophilic tail to access the hydrophobic pocket.

Synthetic Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To replace the C6-chlorine with an aryl group, creating a biaryl core common in MCHR1 and CB2 antagonists. Pyridazines are electron-deficient, facilitating oxidative addition, but can poison catalysts if not optimized.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (2M aqueous) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1) or DME : Water (3:1)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the pyridazine substrate (1.0 mmol, 185 mg) in 1,4-Dioxane (4 mL).

  • Activation: Add the arylboronic acid (1.2 mmol) and the aqueous base solution (2 mL of 2M

    
    ).
    
  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the Pd catalyst.

  • Catalyst Addition: Add

    
     (0.05 mmol, ~41 mg) quickly under inert flow. Seal the vessel.
    
  • Reaction:

    • Microwave: Heat at 120°C for 30–60 minutes.

    • Thermal: Reflux (approx. 100°C) for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% MeOH in DCM. Pyridazines are polar; ensure the amine does not streak (add 1%

      
       if necessary).
      
Protocol B: Buchwald-Hartwig Amination (Alternative)

Objective: If the target requires a C6-amino linkage (e.g., for certain H3 antagonists), the chlorine can be displaced by a secondary amine.

  • System:

    
     (2 mol%) / BINAP (4 mol%).
    
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (anhydrous), 100°C.

  • Note: Due to the electron-deficient nature of the pyridazine ring,

    
     (nucleophilic aromatic substitution) without metal catalysis is also possible using high heat (120-140°C in DMSO) if the nucleophile is a strong primary amine.
    

Experimental Workflow Diagram

The following diagram outlines the decision tree for synthesizing a library of potential antagonists using this scaffold.

Synthesis_Workflow Start Start: This compound Decision Target Linker Type? Start->Decision Route_A Route A: Biaryl Ether (MCHR1/CB1) Decision->Route_A Ether Linkage (-O-) Route_B Route B: Biaryl System (General GPCR) Decision->Route_B Carbon Linkage (-C-C-) Process_A Reaction: SNAr Reagent: Ar-OH / K2CO3 Solvent: DMF, 100°C Route_A->Process_A Process_B Reaction: Suzuki Coupling Reagent: Ar-B(OH)2 / Pd Cat. Solvent: Dioxane/H2O Route_B->Process_B Purification Purification: Silica Chromatography (DCM:MeOH) Process_A->Purification Process_B->Purification Validation Validation: 1H NMR, LC-MS Binding Assay Purification->Validation

Caption: Synthetic workflow for diversifying the pyridazine scaffold into ether-linked or direct biaryl GPCR antagonists.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized antagonists, look for these specific spectral signatures:

  • 1H NMR (300/400 MHz, CDCl3):

    • Pyridazine Protons: Two doublets (d) typically between

      
       6.8 and 7.5 ppm (
      
      
      
      Hz). The C4-H (ortho to amine) is usually more shielded (upfield) than the C5-H.
    • Diethylamine: Characteristic triplet at

      
       1.2 ppm (CH3) and quartet at 
      
      
      
      3.6 ppm (CH2).
    • Shift Diagnostic: Upon successful Suzuki coupling, the pyridazine protons will shift slightly downfield due to the conjugation with the new aryl ring.

  • LC-MS:

    • Pyridazines protonate easily. Expect a strong

      
       peak.
      
    • Isotope Pattern: The starting material has a distinct Chlorine pattern (

      
       ratio of 3:1). Disappearance of this pattern confirms successful coupling. 
      

References

  • Takeda Pharmaceutical Co. "Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine."[5] Journal of Medicinal Chemistry, 2016. Link

    • Context: Establishes the SAR for pyridazine-based MCHR1 antagonists.
  • Boehringer Ingelheim. "Design, synthesis and evaluation of MCH receptor 1 antagonists--Part II: Optimization of pyridazines." Bioorganic & Medicinal Chemistry Letters, 2015. Link

    • Context: Discusses hERG optimization and phospholipidosis reduction in pyridazine scaffolds.
  • BenchChem. "Suzuki-Miyaura Coupling of 3-Amino-6-Substituted Pyridazines." Technical Protocols, 2024. Link

    • Context: General reaction conditions for electron-deficient heterocycles.
  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

    • Context: Physical properties and safety data (Note: Link points to the generic chloropyridazine entry for structural verific

Sources

Application Note: Synthesis of Substituted Pyridazinones from 6-Chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for converting 6-chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6) into 6-(diethylamino)pyridazin-3(2H)-one scaffolds. These structures are critical pharmacophores in the development of phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and non-opioid analgesics.

Unlike standard chloropyridazines, the presence of the electron-donating diethylamino group at position 3 significantly deactivates the ring toward nucleophilic attack at position 6. This guide provides an optimized, self-validating protocol for the hydrolytic conversion of the chloride to the carbonyl moiety and subsequent N-alkylation, overcoming the electronic deactivation inherent to the starting material.

Strategic Analysis & Mechanistic Insight

The Reactivity Paradox

The starting material, This compound , presents a specific synthetic challenge. The diethylamino group is a strong


-donor (+M effect). This increases electron density within the pyridazine ring, making the carbon at position 6 less electrophilic compared to 3,6-dichloropyridazine.
  • Standard SNAr: Direct displacement of chloride by weak nucleophiles (like water) is sluggish.

  • The Solution: We utilize Acid-Mediated Hydrolytic Dehalogenation . Protonation of the ring nitrogens (N1/N2) under reflux conditions increases the electrophilicity of the C6 carbon, facilitating the attack of water (or acetate) to displace the chloride.

Tautomeric Equilibrium

Upon displacement of the chloride by a hydroxyl group, the molecule undergoes rapid tautomerization. While the 6-hydroxy form is the immediate product of hydrolysis, the equilibrium overwhelmingly favors the pyridazin-3(2H)-one (lactam) tautomer due to the stability of the amide-like resonance.

Pathway Visualization:

ReactionPathway cluster_legend Legend SM 6-Chloro-N,N- diethylpyridazin-3-amine Inter Protonated Intermediate SM->Inter + H+ Hydroxyl 6-Hydroxy-N,N- diethylpyridazin-3-amine Inter->Hydroxyl + H2O / -HCl Product 6-(Diethylamino) pyridazin-3(2H)-one Hydroxyl->Product Tautomerization (Keq >> 1) key Blue: Acid Activation | Red: Hydrolysis | Green: Isomerization

Caption: Mechanistic flow from chloropyridazine precursor to the stable pyridazinone lactam scaffold.

Experimental Protocols

Protocol A: Hydrolysis to 6-(Diethylamino)pyridazin-3(2H)-one

This protocol uses acetic acid as both solvent and catalyst, with sodium acetate to buffer the generation of HCl, preventing degradation of the amine side chain.

Reagents:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Acetate (anhydrous, 2.0 eq)

  • Water (5.0 eq)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add this compound (10 mmol, 1.85 g) and Sodium Acetate (20 mmol, 1.64 g).

  • Solvation: Add Glacial Acetic Acid (20 mL) and Water (0.9 mL). The water is stoichiometric but essential for the hydrolysis; acetic acid serves as the solvent.

  • Reaction: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Concentrate under reduced pressure to remove most acetic acid (viscous residue remains).

    • Dilute residue with water (20 mL) and neutralize carefully with saturated NaHCO₃ to pH 7–8.

    • Note: The product may precipitate.[3] If so, filter.[4][5] If not, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: N-Alkylation (Synthesis of Substituted Derivatives)

Once the pyridazinone core is established, the N2 position is the primary site for derivatization.

Reagents:

  • 6-(Diethylamino)pyridazin-3(2H)-one (Product of Protocol A)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.2 eq)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster kinetics)

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyridazinone (5 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (10 mmol) and stir at Room Temperature for 15 minutes.

  • Alkylation: Add the Alkyl Halide (6 mmol) dropwise.

  • Reaction: Stir at 60°C for 2–4 hours.

    • Validation: The disappearance of the NH stretch in IR or the shift in HPLC retention time confirms N-alkylation vs. O-alkylation (N-alkylation is thermodynamically favored for pyridazinones).

  • Isolation: Pour into ice water (50 mL). The solid product usually precipitates. Filter and wash with water.

Data Presentation & Analysis

Analytical Specifications

To ensure the integrity of the synthesized compounds, compare your results against these standard parameters.

ParameterThis compound (SM)6-(Diethylamino)pyridazin-3(2H)-one (Target)
Molecular Weight 185.65 g/mol 167.21 g/mol
Physical State Yellow/Brown Oil or Low melting solidWhite/Off-white Solid
IR Spectrum No Carbonyl stretchStrong C=O stretch at ~1660–1680 cm⁻¹
¹H NMR (DMSO-d₆)

7.4 (d), 7.0 (d) (Aromatic)

12.1 (s, NH), 6.8 (d), 7.1 (d)
Solubility High in DCM, EtOAcModerate in Water, High in DMSO/MeOH
Workflow Diagram

Workflow Start Start: 6-Chloro-N,N- diethylpyridazin-3-amine Reaction Reflux in AcOH/NaOAc (8 hours) Start->Reaction Check TLC Check (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Neutralize (NaHCO3) & Extract (EtOAc) Check->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify Deriv Optional: N-Alkylation (DMF/K2CO3) Purify->Deriv Next Step

Caption: Operational workflow for the synthesis and purification of substituted pyridazinones.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: The diethylamino group deactivates the ring too strongly.

    • Fix: Switch solvent to Propionic Acid (higher boiling point, 141°C) to increase thermal energy input.

  • Issue: O-Alkylation vs. N-Alkylation.

    • Context: In Protocol B, O-alkylation (formation of alkoxypyridazines) is a minor side reaction.

    • Control: Use "Soft" bases (Cs₂CO₃) and polar aprotic solvents (DMF) to favor the softer nucleophile (Nitrogen) over Oxygen.

  • Issue: Black Tar Formation.

    • Cause: Oxidative degradation of the amine at high temperatures.

    • Fix: Degas solvents with Nitrogen/Argon prior to heating and maintain an inert atmosphere.[1]

References

  • Sengmany, S., et al. (2015).[5] General procedure for the preparation of chloroaminodiazines.[5] Tetrahedron, 71(29), 4859-4867.[5]

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting Pyridazinone Formation.

  • Rathish, I. G., et al. (2012). Synthesis and analgesic activity of some new 6-substituted pyridazin-3(2H)-one derivatives. European Journal of Medicinal Chemistry.

  • Sotelo, E., et al. (2002). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Synthetic Communications.

Sources

Troubleshooting & Optimization

common side reactions with 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-N,N-diethylpyridazin-3-amine Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Technical Overview

Reagent Profile:

  • Compound: this compound[1]

  • CAS: 55825-40-6 (Generic analog reference)

  • Role: Electrophilic building block for heteroaryl functionalization.

  • Primary Reactivity: Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

The "Deactivation" Paradox: Unlike its precursor, 3,6-dichloropyridazine, this molecule contains a strongly electron-donating diethylamino group at position 6. This creates a specific electronic environment where the remaining chlorine at position 3 is deactivated towards nucleophilic attack. Researchers often underestimate the forcing conditions required to displace this specific chloride compared to electron-deficient pyridazines.

Troubleshooting Guide (Ticket-Based)

Ticket #01: "My reaction with an amine nucleophile is stalled or extremely slow."

Diagnosis: Electronic Deactivation. The diethylamino group pushes electron density into the pyridazine ring (via resonance), raising the LUMO energy at C-3. This makes the carbon less electrophilic, rendering standard


 conditions (e.g., refluxing EtOH/TEA) ineffective for weak nucleophiles.

Solution Protocol:

  • Switch Solvent/Temperature: Move from Ethanol (

    
    C) to n-Butanol (
    
    
    
    C)
    or DMSO (
    
    
    C)
    . The higher temperature is often non-negotiable for this substrate.
  • Microwave Irradiation: We highly recommend microwave synthesis (140–160°C, 10–30 min) to overcome the activation energy barrier without prolonged thermal exposure that leads to tarring.

  • Acid Catalysis (The "Proton Switch"): Add 1.0 equiv of p-toluenesulfonic acid (pTSA).

    • Mechanism:[2][3][4][5][6][7] Protonation of the ring nitrogen (N-2) pulls electron density out of the ring, re-activating C-3 towards nucleophilic attack.

    • Note: This works best if your nucleophile is not acid-sensitive.

Ticket #02: "I see a new peak M-Cl+OH (M+16 mass shift in negative mode) and low product yield."

Diagnosis: Hydrolysis to Pyridazinone. The chlorine atom has been displaced by water/hydroxide, forming 6-(diethylamino)pyridazin-3(2H)-one . This is the most common side reaction when using hygroscopic bases (KOH, NaOH, Cs2CO3) in "wet" polar aprotic solvents (DMF, DMSO).

Solution Protocol:

  • Dry Your Solvents: Ensure DMF/DMSO water content is <50 ppm.

  • Change Base: Switch to non-hygroscopic, organic bases like DIPEA (Hunig's Base) or inorganic bases like anhydrous K3PO4 .

  • Steric Protection: If hydrolysis persists, the issue may be the nucleophile is too bulky or slow, allowing trace water to compete. Increase nucleophile equivalents (1.5x to 2.0x).

Ticket #03: "Suzuki Coupling failed; I see the starting material and a de-chlorinated byproduct (M-34)."

Diagnosis: Protodehalogenation (Reduction). The oxidative addition of Pd(0) into the C-Cl bond is slow due to the electron-rich ring (see Ticket #01). This allows competing pathways where the Pd-intermediate undergoes


-hydride elimination or abstracts a hydride from the solvent (often alcohols), leading to N,N-diethylpyridazin-3-amine .

Solution Protocol:

  • Catalyst Upgrade: Switch from generic Pd(PPh3)4 to electron-rich, bulky phosphine catalysts that accelerate oxidative addition.

    • Recommendation:Pd(dppf)Cl2 or XPhos Pd G2 .

  • Solvent Switch: Avoid primary/secondary alcohols (Isopropanol, Ethanol) which act as hydride sources. Use Toluene/Water (biphasic) or Dioxane .

  • Base Selection: Use KF or CsF instead of carbonates if the boronic acid is sensitive to protodeboronation.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways available to the substrate. Note how the "Desired Path" competes with Hydrolysis (water attack) and Reduction (catalytic failure).

ReactionPathways SM 6-chloro-N,N- diethylpyridazin-3-amine Prod_SNAr Target: Amino-pyridazine (SNAr Product) SM->Prod_SNAr Nucleophile (HNR2) High Temp / Acid Cat. Prod_Suzuki Target: Aryl-pyridazine (Cross-Coupling) SM->Prod_Suzuki Ar-B(OH)2, Pd Cat. Anhydrous Dioxane Side_Hydrolysis Side Product A: Pyridazinone (Hydrolysis) [M-Cl+OH] SM->Side_Hydrolysis H2O / OH- (Wet Solvent) Side_Reduction Side Product B: De-halogenated Pyridazine [M-Cl+H] SM->Side_Reduction Pd Cat. + Alcohol (Slow Ox. Addition) Side_NOxide Side Product C: N-Oxide [M+16] SM->Side_NOxide mCPBA or Air (High Temp)

Caption: Competitive reaction landscape for this compound showing critical divergence points between functionalization and degradation.

Experimental Data Summary

Table 1: Solvent & Base Compatibility Matrix

Reaction TypeRecommended SolventRecommended BaseRisk Factor

(Amine)
n-Butanol, DMAcDIPEA, TEALow reactivity; requires heat (>100°C).

(Alkoxide)
THF, TolueneNaH, KOtBuHydrolysis if reagents are "wet".
Suzuki Coupling 1,4-Dioxane, TolueneK3PO4, CsFProtodehalogenation in alcoholic solvents.
Buchwald Toluene, XyleneNaOtBuCatalyst poisoning by pyridazine nitrogens.

FAQ: Frequently Asked Questions

Q: Can I use ethanol as a solvent for nucleophilic substitution? A: Technically yes, but it is often too low-boiling (


C) to drive the reaction to completion given the deactivated nature of the ring. If you must use ethanol, perform the reaction in a sealed pressure tube or microwave reactor to reach 

C+.

Q: Why is my product spot streaking on TLC? A: Aminopyridazines are basic and interact with the acidic silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH eluent to neutralize the silica and sharpen the spots.

Q: Is the starting material light sensitive? A: Halogenated pyridazines are generally stable to ambient light, but we recommend storing them in amber vials. Long-term exposure to UV in solution can promote radical dechlorination or N-oxide formation.

References

  • Reactivity of Halopyridazines: Coad, P.; Coad, R. A.; Clough, S. Nucleophilic Substitution in the Pyridazine Series.Journal of Organic Chemistry , 1963, 28(1), 218–221. Link

  • Palladium Catalysis in Pyridazines: Maes, B. U. W.; Lemière, G. L. F. Palladium-Catalyzed Amination of Chloropyridazines.[8]Journal of Organic Chemistry , 2002, 67(12), 4358–4363. Link

  • Hydrolysis & Tautomerism: Katritzky, A. R.; Lagowski, J. M. Prototropic Tautomerism of Heteroaromatic Compounds: II. Pyridazinones.Advances in Heterocyclic Chemistry , 1963, 1, 339-437. Link

  • Deactivation Effects: Goodman, A. J.; Stanforth, S. P.; Tarbit, B. The synthesis of pyridazine derivatives.[9][10][11]Tetrahedron , 1999, 55(52), 15067-15098. Link

Sources

byproduct identification in 6-chloro-N,N-diethylpyridazin-3-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Support Guide – Troubleshooting Impurity Profiles in 6-chloro-N,N-diethylpyridazin-3-amine Chemistry

Executive Summary & Triage Interface

You are likely utilizing This compound (CAS: 55825-40-6) as an electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).

This pyridazine core is electron-deficient, making the C6-chlorine highly reactive. However, this same reactivity creates specific vulnerabilities: hydrolytic instability at the C6 position and oxidative liability at the diethylamino arm.

Quick Diagnostic Table: Match Your Data to the Issue
Observation (LC-MS/NMR) Suspected Byproduct Root Cause Immediate Action
Mass Shift: -18 amu (e.g., [M+H]⁺ 186 → 168)Pyridazinone (Hydrolysis) 6-(diethylamino)pyridazin-3(2H)-oneMoisture in solvent; Hydroxide competition (NaOH/KOH/Cs₂CO₃).Switch to anhydrous bases (K₃PO₄, t-BuONa) or dry solvents.
Mass Shift: -28 amu (e.g., [M+H]⁺ 186 → 158)De-ethylated Amine 6-chloro-N-ethylpyridazin-3-amineOxidative stress; High temp (>100°C) in air; Metal-catalyzed dealkylation.Degas solvents thoroughly; Use Ar/N₂ atmosphere; Add antioxidants (BHT).
Mass Shift: +16 amu (e.g., [M+H]⁺ 186 → 202)N-Oxide Pyridazine N-oxide or Amine N-oxidePresence of peroxides (old ethers/THF); mCPBA contamination.Test solvents for peroxides; Avoid peracid workups.
Mass Shift: Dimer (e.g., [M+H]⁺ ~336)Bi-pyridazine (Homocoupling) Pd-cycle failure; Lack of reductant; Slow oxidative addition.Increase catalyst loading; Switch to Pd(0) source; Optimize ligand.
Stalled Reaction (No Product)Catalyst Poisoning Pyridazine nitrogens coordinating to Pd center.Switch to bulky ligands (e.g., XPhos, BrettPhos) to prevent N-coordination.

Technical Deep Dive: Byproduct Mechanisms & Mitigation

Module A: The Hydrolysis Trap (Pyridazinone Formation)

The Issue: The C6-chlorine is activated by the adjacent nitrogen (N1) and the para-nitrogen (N2). While this facilitates your desired substitution, it also makes the carbon highly susceptible to attack by water or hydroxide ions, converting the chloropyridazine into a thermodynamically stable pyridazinone (tautomer of 6-hydroxypyridazine).

  • Mechanism: SNAr by OH⁻ followed by tautomerization.

  • Critical Control Point: The choice of base in cross-coupling is often the culprit. Hydroscopic bases (KOH, NaOH, Cs₂CO₃) introduce water.

  • Protocol Adjustment:

    • Base Swap: Replace carbonate bases with Potassium Phosphate Tribasic (K₃PO₄) or Sodium tert-butoxide (NaOtBu) if compatible. These are less prone to promoting hydrolysis in anhydrous conditions.

    • Solvent Drying: Ensure DMF, DMSO, or Dioxane are dried over molecular sieves (3Å or 4Å).

Module B: Oxidative Dealkylation (The "Minus 28" Peak)

The Issue: The N,N-diethyl group is not inert. Under high temperatures or in the presence of transition metals (like your Pd catalyst) and trace oxygen, the ethyl group can undergo oxidative dealkylation via an iminium ion intermediate, losing ethene or acetaldehyde.

  • Mechanism: Single Electron Transfer (SET) -> H-abstraction -> Iminium formation -> Hydrolysis.

  • Critical Control Point: Inadequate degassing of reaction vessels.

  • Protocol Adjustment:

    • Sparging: Do not just vacuum/purge. Sparge the solvent with Argon for 15 minutes before adding the catalyst.

    • Temperature Cap: If possible, keep reaction temperatures below 100°C. Above this threshold, thermal dealkylation rates increase significantly.

Module C: Catalyst Deactivation in Pd-Coupling

The Issue: Pyridazines are notorious "catalyst sinks." The sp² nitrogens can displace phosphine ligands from the Palladium center, forming stable, unreactive Pd-pyridine complexes.

  • Solution: Use bulky, electron-rich phosphine ligands (Buchwald ligands).

    • Recommended:XPhos or RuPhos . The steric bulk of the biaryl backbone prevents the Pd from coordinating to the pyridazine nitrogen, forcing it to engage with the C-Cl bond instead [1].

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities from the parent scaffold. Use this to trace your specific impurity back to its origin.

ByproductPathways Parent 6-chloro-N,N- diethylpyridazin-3-amine (MW: 185.6) Hydrolysis Pyridazinone (Hydrolysis Product) MW: 167.2 (-18.4) Parent->Hydrolysis Aq. Base / Wet Solvent (SnAr with OH-) Dealkyl N-ethyl Analog (Dealkylation) MW: 157.6 (-28) Parent->Dealkyl O2 / High T / Metal Cat. (Oxidative Loss of Et) NOxide N-Oxide (Oxidation) MW: 201.6 (+16) Parent->NOxide Peroxides / mCPBA (N-Oxidation) Dimer Bi-pyridazine (Homocoupling) MW: ~336 Parent->Dimer Pd Cat / Low Reductant (Ullmann-type) Product Target Product (Substituted) Parent->Product Nucleophile / Catalyst (Desired Path)

Figure 1: Impurity phylogeny for this compound. Colors indicate distinct reaction pathways.

Standardized Troubleshooting Protocols

Protocol 1: HPLC Identification of the "Hydrolysis Impurity"

If you observe a peak eluting earlier than your starting material (SM) on Reverse Phase (C18) HPLC, it is likely the pyridazinone.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B.

  • Observation:

    • Pyridazinone: Elutes at lower %B (more polar due to tautomeric -OH/C=O).

    • Parent (SM): Elutes later (lipophilic Cl and Et groups).

    • De-ethylated: Elutes slightly before SM (loss of lipophilic ethyl).

Protocol 2: Scavenging Unreacted Chloropyridazine

If the reaction is complete but excess this compound remains and co-elutes with your product:

  • Chemical Scavenger: Add polymer-supported thiophenol or a simple amine (like morpholine) at the end of the reaction.

  • Mechanism: The scavenger rapidly reacts with the highly electrophilic C-Cl bond of the remaining SM, converting it into a very different polarity species that is easily separated via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent for nucleophilic substitution with this molecule? A: Proceed with caution. While ethanol is common for some SnAr, the ethoxide ion (generated if base is present) can compete with your nucleophile, leading to the 6-ethoxy byproduct (Mass: M-Cl+OEt = 185 - 35.5 + 45 = ~195). Use non-nucleophilic solvents like THF, Dioxane, or DMF for cleaner profiles [2].

Q: Why does my reaction turn black immediately upon adding the Pd catalyst? A: This often indicates Pd-black precipitation , meaning your catalyst is decomposing before it enters the catalytic cycle. This is common with pyridazines due to their ability to sequester ligands.

  • Fix: Premix the Pd source and Ligand in solvent for 5 mins before adding the pyridazine substrate. Ensure strict oxygen-free conditions.

Q: Is the N,N-diethyl group stable to strong acids? A: Generally, yes. However, the pyridazine ring itself can be protonated, which might alter solubility during workup. Avoid prolonged heating in concentrated HCl, as this can force hydrolysis of the chloro group even without a nucleophile present.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Discusses ligand choice for heteroaryl chlorides).

  • Sengmany, S., et al. (2015).[1] "Efficient synthesis of 3-amino-6-arylpyridazines via Suzuki-Miyaura cross-coupling." Tetrahedron. Link (Details specific side reactions of chloropyridazines).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reactivity of pyridazines).
  • BenchChem Technical Repository. (2025). "Navigating the Synthesis of 6-Aryl-3-Aminopyridazines." (Source of common impurity profiles).

Sources

Technical Support Center: Palladium Removal from Pyridazine Products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Pd catalyst from N-heterocycles (Pyridazines)

Core Issue: The "Sticky Nitrogen" Effect

Welcome to the Advanced Purification Support Center. If you are here, you likely have a pyridazine derivative that is failing ICH Q3D specifications for palladium (<10 ppm), despite standard Celite filtration or carbon treatment.

The Root Cause: Pyridazines possess two adjacent nitrogen atoms within the ring. These act as "hard" Lewis bases, forming highly stable coordination complexes with Palladium (a "soft" acid). Unlike simple aromatics, pyridazines don't just physically trap Pd; they chemically bind it. Standard filtration fails because the Pd is not a particle—it is part of your molecule's coordination sphere.

To fix this, we must employ Ligand Exchange Thermodynamics . We need to introduce a ligand with a higher affinity for Pd than your pyridazine nitrogens.

Diagnostic & Decision Matrix

Before selecting a protocol, determine the state of your metal impurity.

Visual Inspection:

  • Black/Grey Particulates: Heterogeneous Pd (Pd⁰). Action: Filtration may help, but usually insufficient.

  • Clear/Colored Solution: Homogeneous Pd (Pd²⁺ complex). Action: Requires Scavengers or Chelation.

Workflow Visualization

Pd_Removal_Workflow Start Crude Pyridazine Product (High Pd Content) Solubility Is Product Soluble in Organic Solvent? Start->Solubility Scavenger Method A: Solid-Supported Scavengers (Si-Thiol/TMT) Solubility->Scavenger Yes (DCM, THF, EtOAc) Extraction Method B: Aqueous Chelation (NAC or TMT) Solubility->Extraction Yes (Immiscible with Water) Crystallization Method C: Crystallization (+ Scavenger Polish) Solubility->Crystallization No / Poor Solubility Filter Test Pd (ICP-MS) Scavenger->Filter Filter Resin SepFunnel SepFunnel Extraction->SepFunnel Phase Separation MotherLiquor MotherLiquor Crystallization->MotherLiquor Pd stays in ML SepFunnel->Filter MotherLiquor->Filter

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on product solubility.

Method A: Solid-Supported Scavengers (The Gold Standard)

For pyridazines, silica-based scavengers functionalized with thiols are the most effective solution. Sulfur binds Pd significantly stronger than Nitrogen (Soft-Soft interaction).

Recommended Scavengers:

  • Si-TMT (Trimercaptotriazine): Best for high-Pd content (>1000 ppm). The tridentate nature creates an irreversible complex.

  • Si-Thiol (Mercaptopropyl): General purpose, cheaper, good for "polishing" (<500 ppm).

Protocol: Batch Mode (Slurry)

Use this for <100g batches.

  • Dissolution: Dissolve crude pyridazine in a compatible solvent (THF, DCM, or Ethyl Acetate are ideal; avoid MeOH if possible as it can compete for solvation).

  • Loading: Add Si-TMT or Si-Thiol at 4-5 equivalents relative to the residual Pd content (not the product).

    • Note: If Pd content is unknown, start with 10% w/w relative to the product.

  • Temperature (Critical): Heat the slurry to 40–50°C .

    • Why? Ligand exchange has a high activation energy. Room temperature stirring is often the cause of failure with N-heterocycles.

  • Time: Stir vigorously for 4–12 hours.

  • Filtration: Filter through a 0.45 µm membrane or a fine sintered glass funnel.

  • Wash: Wash the resin cake with solvent to recover adsorbed product.

Performance Data Comparison:

Scavenger TypeFunctional GroupAffinity for Pd (vs Pyridazine)Recommended Temp
Si-TMT 2,4,6-TrimercaptotriazineVery High 25–50°C
Si-Thiol PropylthiolHigh40–60°C
Si-Diamine EthylenediamineLow (Avoid)N/A
Activated Carbon N/A (Adsorption)Variable/LowRT
Method B: Aqueous Chelation Extraction

If solid scavengers are unavailable or too costly, use N-Acetylcysteine (NAC) . This is a "homogenous scavenger" that pulls Pd from the organic phase into the aqueous phase.

Protocol: The NAC Wash

Best for products soluble in Toluene, EtOAc, or DCM.

  • Preparation: Dissolve crude product in the organic solvent.

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • Mix: Add the aqueous NAC (2–5 equiv relative to Pd) to the organic layer.

  • Heat: Heat the biphasic mixture to 50°C for 1–2 hours with vigorous stirring.

    • Mechanism:[1][2] The heat dissociates the Pd-Pyridazine bond; NAC captures the Pd.

  • Quench: Cool to RT. Add a small amount of dilute Ammonia (NH₄OH) or NaOH to adjust aqueous pH to ~8–9.

    • Why? NAC is acidic. Deprotonating it (forming the thiolate) ensures it stays in the water layer and maximizes Pd binding.

  • Separate: Separate layers. The Pd-NAC complex is red/brown and stays in the water.

  • Repeat: If the aqueous layer is highly colored, repeat the wash.

Troubleshooting & FAQs

Q: I used Activated Carbon, but my product turned grey and Pd is still high. A: You likely have colloidal Palladium. Carbon is poor at removing colloidal Pd from N-heterocycles.

  • Fix: Dissolve product, add Celite and Activated Carbon , then heat to reflux for 1 hour before filtering. The heat aggregates the colloids, allowing the carbon to catch them.

Q: The scavenger removed the Pd, but my yield dropped by 20%. A: Non-specific binding. Your pyridazine might be protonating and binding to the silica backbone (silanols).

  • Fix: Add 1% Triethylamine (TEA) to your solvent during the scavenging step. This blocks the silanol sites without interfering with the Thiol-Pd interaction.

Q: Can I use TMT (Trimercapto-s-triazine) sodium salt in aqueous wash? A: Yes, but be careful.

  • Warning: TMT works best at neutral/basic pH. If your solution is acidic, TMT can precipitate as the free acid or release toxic gases. Always buffer to pH >7 when using TMT salts.

Q: My Pd levels are <50 ppm but I need <5 ppm. Scavengers aren't lowering it further. A: You have reached the equilibrium limit.

  • Fix: Switch mechanisms. If you used Scavengers (Method A), perform a final crystallization. The scavenger removed the bulk; the crystallization will reject the remaining trace ppm into the mother liquor.

Mechanism Visualization: Ligand Exchange

Ligand_Exchange Complex Pd-Pyridazine Complex (Stable) Transition Transition State (Heat Required) Complex->Transition + Heat Scavenger Si-Thiol Scavenger (Free SH) Scavenger->Transition Waste Pd-S-Silica (Solid Waste) Transition->Waste Stronger Bond Product Purified Pyridazine (Solution) Transition->Product

Figure 2: The chemical mechanism of ligand exchange. Heat is required to overcome the activation energy of the Pd-Nitrogen bond breaking.

References
  • Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][4] Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[5] Link

  • Biotage Application Note. (2018). Strategies for Metal Scavenging: Si-TMT vs Si-Thiol.[3][6][7][8]Link[8]

  • SiliCycle Application Note. (2014). SiliaMetS® Metal Scavengers: Palladium Removal from API.[7]Link

Sources

stability of 6-chloro-N,N-diethylpyridazin-3-amine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-N,N-diethylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.

Introduction

This compound is a substituted pyridazine derivative with the molecular formula C8H12ClN3.[1] Pyridazine and its derivatives are important scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[2][3][4] Understanding the stability of this compound under different pH conditions is crucial for its effective use in synthesis, formulation, and biological assays. This guide will explore the key factors influencing its stability and provide practical advice for handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles. The pyridazine ring itself has a degree of aromatic character, which contributes to its overall stability. However, the substituents—the chloro group and the diethylamino group—significantly modulate its reactivity.

  • Under acidic conditions: The nitrogen atoms in the pyridazine ring and the exocyclic diethylamino group can be protonated. Protonation of the ring nitrogens can activate the chloro-substituent towards nucleophilic attack.

  • Under basic conditions: The primary concern is nucleophilic aromatic substitution (SNAr) of the chloro group by hydroxide ions or other strong nucleophiles. The electron-withdrawing nature of the pyridazine ring makes the carbon atom attached to the chlorine electrophilic and susceptible to attack.[5]

Q2: How does this compound behave under acidic conditions? Is it prone to degradation?

A2: Under mild acidic conditions, this compound is generally expected to be relatively stable, forming a protonated salt. The lone pair of electrons on the diethylamino nitrogen is basic and will readily protonate.[6] The pyridazine ring nitrogens are less basic due to their involvement in the aromatic system.[7] While protonation of the ring can increase the electrophilicity of the carbon-chlorine bond, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the chloro group, although this is generally a slower process compared to base-catalyzed hydrolysis.

Q3: What is the expected stability of this compound under basic conditions?

A3: The compound is more susceptible to degradation under basic conditions. The primary degradation pathway is the nucleophilic aromatic substitution of the 6-chloro group by hydroxide ions or other nucleophiles present in the medium. This reaction is facilitated by the electron-deficient nature of the pyridazine ring. The rate of this degradation is dependent on the concentration of the base, the temperature, and the solvent system used.

Q4: Can the diethylamino group influence the stability of the chloro substituent?

A4: Yes, the diethylamino group, being an electron-donating group, can influence the reactivity of the chloro substituent. Through resonance, it can increase the electron density in the pyridazine ring, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyridazine. However, the inductive electron-withdrawing effect of the ring nitrogens still dominates, making the 6-position susceptible to nucleophilic substitution.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected product formation during a reaction in a basic medium.

  • Possible Cause: Degradation of the starting material via nucleophilic substitution of the chloro group.

  • Troubleshooting Steps:

    • Analyze the byproduct: Use techniques like LC-MS or NMR to identify the unexpected product. A common byproduct would be the corresponding 6-hydroxy-N,N-diethylpyridazin-3-amine.

    • Modify reaction conditions:

      • Lower the temperature: Nucleophilic aromatic substitution is often temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of degradation.

      • Use a weaker base: If the reaction chemistry allows, consider using a non-nucleophilic or sterically hindered base.

      • Reduce reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of degradation products.

    • Protect the chloro group: In multi-step syntheses, it might be necessary to perform reactions under neutral or acidic conditions before introducing basic reagents.

Issue 2: Low yield in a reaction where this compound is a reactant under acidic conditions.

  • Possible Cause: Protonation of the diethylamino group or ring nitrogens may be interfering with the desired reaction pathway.

  • Troubleshooting Steps:

    • pH adjustment: Carefully control the pH of the reaction mixture. A buffered system might be necessary to maintain the optimal pH for the reaction while minimizing unwanted side reactions.

    • Use of a non-protic solvent: If the reaction can be performed in a non-protic solvent, this can prevent the protonation issues associated with acidic aqueous media.

    • Protecting group strategy: Consider protecting the diethylamino group if it is interfering with the reaction.

Issue 3: Inconsistent analytical results when analyzing the purity of the compound.

  • Possible Cause: On-column degradation during chromatographic analysis (e.g., HPLC).

  • Troubleshooting Steps:

    • Modify mobile phase: Avoid highly acidic or basic mobile phases if possible. Use a buffered mobile phase to maintain a stable pH.

    • Use a different column: Some stationary phases can have residual acidic or basic sites that can catalyze degradation. Test different column chemistries.

    • Lower the column temperature: If degradation is suspected, running the analysis at a lower temperature can help.

Experimental Protocols: Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies are recommended.[8]

Protocol 1: Acidic and Basic Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Condition:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Condition:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer). Quantify the remaining parent compound and any major degradation products.

Data Presentation

The results of the stability studies can be summarized in a table:

ConditionTemperature (°C)Time (hours)% Parent Compound RemainingMajor Degradant(s)
0.1 M HCl600100-
298.5-
497.2-
895.1-
2488.9Minor peak at RRT x.xx
0.1 M NaOH400100-
285.3Peak at RRT y.yy
472.1Peak at RRT y.yy
855.8Peak at RRT y.yy
2425.4Peak at RRT y.yy

Note: The data in this table is illustrative and not based on actual experimental results.

Visualizations

G cluster_molecule This compound C1 C C2 C C3 C C4 C N1 N N2 N Cl Cl N3 N C5 CH2 C6 CH3 C7 CH2 C8 CH3

Caption: SNAr degradation pathway in basic media.

Diagram 3: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution (1 mg/mL) B Dilute with 0.1 M HCl A->B C Dilute with 0.1 M NaOH A->C D Incubate acidic solution at 60°C B->D E Incubate basic solution at 40°C C->E F Withdraw aliquots at time points D->F E->F G Neutralize samples F->G H Analyze by HPLC G->H

Caption: Workflow for forced degradation studies.

References

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 6-Chloro-N-methyl-3-pyridinemethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2002). ResearchGate. Retrieved from [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Retrieved from [Link]

  • Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. (1962). PubMed. Retrieved from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). Applied and Environmental Microbiology. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2018). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. (2018). PubMed. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). PMC. Retrieved from [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). (n.d.). Filo. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). PubMed. Retrieved from [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. Retrieved from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed. Retrieved from [Link]

  • 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. (2001). PubMed. Retrieved from [Link]

  • Diazine Stability & Aromaticity: A Computational Study. (n.d.). Studylib. Retrieved from [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2018). ResearchGate. Retrieved from [Link]

  • Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). (2015). Retrieved from [Link]

  • Emerging Investigator Series – RSC Advances Blog. (n.d.). RSC Blogs. Retrieved from [Link]

  • Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-t[2][7][9]riazine-2,4-diamine. (2007). MDPI. Retrieved from [Link]

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • Process for preparing 2-(secondary amino)-halogenopyrimidines. (n.d.). Google Patents.
  • 6-Chloro-4-methylpyridazin-3-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 6-chloro-N,N-diethylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific C-N cross-coupling reaction. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the nuances of this transformation successfully.

Introduction: The Challenge of Coupling on an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] However, its application to electron-deficient heteroaryl chlorides, such as this compound, presents a unique set of challenges. The electron-withdrawing nature of the pyridazine ring can influence the reactivity of the C-Cl bond and introduce competing reaction pathways. Temperature is a critical parameter in navigating this delicate balance, directly impacting reaction rate, catalyst stability, and the prevalence of side reactions. Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-100°C.[2] This guide will delve into the intricacies of optimizing the reaction temperature to maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the reaction temperature when coupling an amine with this compound?

A good starting point for this reaction is typically in the range of 80-100 °C.[2][3] Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, a higher temperature is often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Q2: I am observing low conversion of my starting material. Should I simply increase the temperature?

While increasing the temperature can enhance the reaction rate, it's not always the optimal solution and should be approached systematically. Before elevating the temperature, consider the following:

  • Catalyst and Ligand Choice: Ensure you are using a suitable catalyst system. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often preferred.

  • Base Selection: The choice of base is crucial. Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If you are using a weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), a higher temperature may indeed be necessary.[2][3]

  • Solvent: The reaction solvent should be anhydrous and capable of reaching the desired temperature. Toluene and dioxane are common choices.

If these parameters are optimized and conversion remains low, a careful, stepwise increase in temperature (e.g., in 10 °C increments) is a logical next step.

Q3: At higher temperatures, I am seeing the formation of side products. What are the likely culprits and how can I mitigate them?

Elevated temperatures can promote undesirable side reactions. The two most common side products in this context are:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of N,N-diethylpyridazin-3-amine. This can occur via a β-hydride elimination pathway from a palladium-amide intermediate.[4]

  • SNAr (Nucleophilic Aromatic Substitution) Product: Given the electron-deficient nature of the pyridazine ring, direct nucleophilic attack by the amine on the C-Cl bond can compete with the palladium-catalyzed cycle.

To mitigate these, consider the following:

  • For Hydrodehalogenation: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Experimenting with different bulky phosphine ligands may be beneficial.

  • For SNAr: The competition between Buchwald-Hartwig and SNAr is complex and temperature-dependent. In some cases, lower temperatures may favor the SNAr pathway, while higher temperatures are required for the Buchwald-Hartwig reaction to proceed at a reasonable rate. A careful temperature screening is essential to find the optimal window where the desired reaction is favored.

Q4: Can the N,N-diethylamino group on the pyridazine ring interfere with the reaction?

Yes, the existing amino group can potentially act as a ligand for the palladium catalyst, which could lead to catalyst inhibition. To counteract this, it is generally advisable to use a slight excess of the phosphine ligand relative to the palladium precursor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No Reaction or Very Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Inappropriate ligand or base. 4. Impure reagents or solvent.1. Use a reliable palladium precatalyst or ensure proper in-situ generation of the active Pd(0) species.[3] 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Screen different bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases. 4. Ensure all reagents are pure and the solvent is anhydrous.
Significant Hydrodehalogenation 1. β-hydride elimination is competing with reductive elimination. 2. High reaction temperature.1. Screen different phosphine ligands. Chelating phosphine ligands can sometimes suppress β-hydride elimination.[4] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of SNAr Product 1. The pyridazine ring is highly activated towards nucleophilic attack. 2. The amine is a strong nucleophile.1. This is an inherent property of the substrate. Focus on optimizing conditions for the Buchwald-Hartwig pathway. 2. A careful temperature screening is crucial to find a window where the palladium-catalyzed reaction outcompetes the SNAr pathway.
Reaction Stalls Before Completion 1. Catalyst decomposition. 2. Product inhibition.1. Higher temperatures can lead to faster catalyst decomposition. Consider adding a second portion of the catalyst and ligand. 2. This is less common but possible. Try running the reaction at a more dilute concentration.

Experimental Protocols

General Protocol for Temperature Screening

This protocol provides a framework for systematically optimizing the reaction temperature.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), the chosen phosphine ligand (1.5-2.0 mol%), the palladium precatalyst (1.0-1.5 mol%), and the base (1.4-2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen). Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., start with a range of 80 °C, 100 °C, and 120 °C for parallel experiments).

  • Monitoring: Stir the reaction for a set period (e.g., 12-24 hours). Monitor the progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product to determine the conversion and the ratio of desired product to side products.

Data Presentation: Expected Temperature Effects

The following table summarizes the general trends expected when varying the reaction temperature for the Buchwald-Hartwig amination of heteroaryl chlorides.

Temperature RangeExpected OutcomePotential Issues
Room Temperature - 60 °C Likely very slow or no reaction for the C-Cl bond. SNAr may be competitive if the amine is highly nucleophilic.Low conversion.
70 °C - 90 °C Reaction may start to proceed at a reasonable rate, especially with a highly active catalyst system. Good starting point for optimization.Incomplete conversion may be an issue.
100 °C - 120 °C Often the optimal range for achieving good conversion of heteroaryl chlorides.[5]Increased risk of side reactions like hydrodehalogenation and catalyst decomposition.
> 120 °C May be necessary for particularly challenging substrates, but the risk of side reactions and decomposition increases significantly.Significant side product formation and potential for lower isolated yields despite high conversion.

Visualizing the Process

Logical Workflow for Temperature Optimization

G cluster_0 Initial Screening cluster_1 Troubleshooting cluster_2 Optimization A Start: 80-100 °C B Analyze Conversion & Purity A->B C Low Conversion? B->C If Yes D Side Products? B->D If Yes H Optimal Temperature Window Identified B->H If Optimal E Increase Temp (10-20 °C increments) C->E G Re-evaluate Catalyst/Base C->G F Decrease Temp / Screen Ligands D->F E->B F->B G->B

Caption: A workflow for systematic temperature optimization.

The Catalytic Cycle and Influence of Temperature

G cluster_side Side Reactions (Temp ↑, Rate ↑) Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl (Temp ↑, Rate ↑) Amide Pd(II)-Amide Complex OxAdd->Amide + Amine, - Base SNAr SNAr Product Product Product Amide->Product Reductive Elimination (Temp ↑, Rate ↑) Hydro Hydrodehalogenation Amide->Hydro

Caption: The Buchwald-Hartwig cycle and temperature-influenced side reactions.

References

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

solvent effects on the reactivity of 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-N,N-diethylpyridazin-3-amine

Status: Operational Ticket Focus: Solvent Effects & Reactivity Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Solvation Landscape

The reactivity of This compound is governed by the principles of Nucleophilic Aromatic Substitution (


).[1] As a substrate, this molecule presents a unique challenge: the electron-donating diethylamino group at position 3 deactivates the pyridazine ring, making the remaining chlorine at position 6 significantly less reactive than the precursor (3,6-dichloropyridazine).

Your choice of solvent is not merely about solubility; it is the primary switch for controlling reaction kinetics and suppressing hydrolysis byproducts.

Quick Reference: Solvent Performance Matrix

Solvent ClassExamplesReactivity RatingPrimary Use CaseRisk Factor
Polar Aprotic DMF, DMSO, NMPHigh (Accelerated)Difficult substitutions; displacing the deactivated Cl.Thermal runaway; difficult workup.
Polar Protic Ethanol, MethanolMedium-Low Initial synthesis from dichloropyridazine; reflux conditions.Nucleophile deactivation via H-bonding.
Non-Polar Toluene, DCMLow Phase-transfer catalysis (PTC) setups only.Poor solubility of salts/intermediates.
Aqueous Water (with surfactant)Variable Green chemistry applications (requires surfactants like TPGS).High Hydrolysis Risk (formation of pyridazinones).

Knowledge Base & FAQs

Q1: Why is my reaction stalling in Ethanol even at reflux?

Diagnosis: Solvent-Nucleophile Interaction. In protic solvents like ethanol, the nucleophile (e.g., an amine or alkoxide) is heavily solvated via hydrogen bonding. This "cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy (


) required to reach the transition state.
  • The Fix: Switch to a Polar Aprotic solvent (DMF or DMSO) . These solvents solvate cations (counter-ions) well but leave the anionic or neutral nucleophile "naked" and highly reactive.

Q2: I see a "6-hydroxy" impurity (pyridazinone). Where is it coming from?

Diagnosis: Competitive Hydrolysis. The C6-Chlorine is susceptible to attack by water, especially under basic conditions. If you are using undried solvents or hygroscopic reagents (like KOH/NaOH) in a solvent that absorbs water (like DMF), the hydroxide ion—being a smaller, harder nucleophile—will outcompete your desired nucleophile.

  • The Fix: Use anhydrous solvents (water < 0.05%). If using a base, switch to a non-nucleophilic organic base (e.g., DIPEA,

    
    ) or use carbonate bases in strictly anhydrous conditions.
    
Q3: Can I use the 6-chloro compound for further substitutions?

Diagnosis: Electronic Deactivation. Yes, but it is sluggish. The diethylamino group at C3 pushes electron density into the ring (resonance donation), making the C6 carbon less electrophilic.

  • The Fix: You must increase the reaction temperature (>100°C) and use a high-boiling polar aprotic solvent (DMSO). Microwave irradiation is highly recommended to overcome this deactivation barrier.

Troubleshooting Guide

Scenario A: Low Yield in Synthesis (From 3,6-Dichloropyridazine)
  • Symptom: Starting material remains, but some product forms.

  • Root Cause: The first substitution is fast, but the HCl byproduct protonates the unreacted diethylamine, killing the nucleophile.

  • Protocol Adjustment: Ensure you are using at least 2.2 equivalents of diethylamine (one as nucleophile, one as proton scavenger) or adding an auxiliary base like

    
    .
    
Scenario B: "Gummy" Precipitate in Toluene
  • Symptom: Reaction mixture becomes a sticky solid; stirring stops.

  • Root Cause: The intermediate Meisenheimer complex or the byproduct salt (

    
    ) is insoluble in non-polar media, coating the reactants.
    
  • Protocol Adjustment: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) (5 mol%) or switch to Acetonitrile.

Visualization: Reaction Mechanism & Solvent Logic

The following diagram illustrates the


 pathway and how solvent choice dictates the energy barrier.

SnAr_Mechanism Start 6-Chloro-N,N- diethylpyridazin-3-amine TS Meisenheimer Complex (TS) Start->TS + Nu- Nu Nucleophile (Nu-) Nu->TS Attack at C6 Product Substituted Product TS->Product - Cl- Protic Protic Solvent (EtOH/H2O) Protic->Nu H-Bonds (Deactivates) Aprotic Aprotic Solvent (DMF/DMSO) Aprotic->Nu Leaves Naked (Activates) Aprotic->TS Stabilizes Charge

Figure 1: Solvent influence on the Nucleophilic Aromatic Substitution (


) pathway.[1][2] Aprotic solvents lower the activation energy by stabilizing the polar transition state while leaving the nucleophile reactive.

Standard Operating Protocol (SOP): High-Fidelity Synthesis

Objective: Synthesis of this compound from 3,6-dichloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[3][4][5]

  • Diethylamine (2.5 eq)

  • Solvent: Ethanol (Standard) or DMF (Accelerated)

Workflow:

  • Dissolution: Dissolve 3,6-dichloropyridazine in absolute Ethanol (5 mL per mmol).

    • Critical Check: If using DMF, reduce volume to 2 mL per mmol.

  • Addition: Add Diethylamine dropwise at room temperature. Exotherm is expected.

  • Reflux: Heat to reflux (78°C for EtOH).

    • Timepoint: In EtOH, reaction takes 4–6 hours. In DMF (at 80°C), reaction takes <1 hour.

  • Monitoring: Check TLC (System: 30% EtOAc in Hexane). Look for the disappearance of the starting material (

    
    ).
    
  • Workup (Crucial Step):

    • Evaporate solvent completely.

    • Resuspend residue in DCM.

    • Wash with saturated

      
        (removes HCl salts).
      
    • Wash with Brine.

    • Dry over

      
      .[6]
      

References

  • Sengmany, S., et al. (2015).[6] "Palladium-free synthesis of chloroaminodiazines." Tetrahedron, 71(29), 4859-4867.[6] (Establishes the baseline ethanol reflux protocol for chloropyridazine amination).

  • Coad, P., et al. (1963). "Pyridazines.[3][7] X. Nucleophilic Substitutions of 3,6-Dichloropyridazine." The Journal of Organic Chemistry, 28(1), 218-221. (Foundational text on the reactivity differences between the first and second chlorine substitutions).

  • BenchChem Technical Repository. (2025). "Synthesis of 3-amino-6-chloropyridazine derivatives." (Provides industrial optimization parameters for solvent selection).

  • Patent CN104844523A. "Synthesis method of 3-amino-6-chloropyridazine."[3] (Details the ammonia/amine equivalents and temperature dependence).

Sources

Technical Support Center: Scalable Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization for Pyridazine Scale-Up

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Status: Operational

Introduction: The Deceptive Simple Ring

Welcome to the Pyridazine Scale-Up Support Center. If you are here, you likely discovered that the "textbook" condensation of hydrazine with a 1,4-dicarbonyl—which worked perfectly at 100 mg—has turned into a black tar or a runaway exotherm at 100 g.

Pyridazines are electronically deficient, making them resistant to electrophilic substitution but highly susceptible to nucleophilic attack and oxidative degradation. Scale-up introduces three critical failure modes: thermal runaway (hydrazine accumulation), regio-scrambling (tautomeric equilibrium), and purification gridlock (high aqueous solubility).

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Thermal Safety & Hydrazine Handling

Critical Warning: The Hydrazine Accumulation Trap

Issue: "My reaction temperature spiked uncontrollably after adding 50% of the hydrazine." Diagnosis: You likely performed a "dump and stir" addition at a temperature too low for immediate reaction, leading to accumulation. When the threshold temperature was reached, the accumulated hydrazine reacted all at once.

Troubleshooting Protocol: Heat-Flow Controlled Dosing
  • The Fix: Never add hydrazine to a cold reactor at scale. The reaction must be mass-transfer limited , not kinetically limited.

  • Protocol:

    • Solvent: Switch from Ethanol to n-Butanol or Toluene/Water biphasic systems (allows higher T and better partitioning).

    • Basal Temperature: Heat the 1,4-dicarbonyl solution to reaction temperature (e.g., 80°C) before addition.

    • Dosing: Feed hydrazine monohydrate slowly via a peristaltic pump.

    • Validation: Stop the pump. If the exotherm stops within 60 seconds, you are mass-transfer controlled (Safe). If the temp continues to rise, you have accumulation (Unsafe).

Material Compatibility Check

Hydrazine decomposes catalytically on metal oxide surfaces.

  • FORBIDDEN: Rusty steel, Copper, Molybdenum, Iron oxides.

  • REQUIRED: Passivated Stainless Steel (316L), Glass-lined reactors, or Hastelloy.

Module 2: Regioselectivity in Condensation

FAQ: "Why am I getting a 50:50 mixture of isomers?"

Context: When condensing hydrazine with an unsymmetrical 1,4-dicarbonyl (e.g., 4-oxo-pentanoic acid derivative), the nucleophilic attack can occur at either carbonyl. Mechanism: The ratio depends on the relative electrophilicity of the carbonyls and the pH-dependent nucleophilicity of hydrazine.

The Solution: The pH-Switch Technique

The nucleophilicity of hydrazine changes based on protonation state. You can steer the mechanism by altering the pH of the reaction medium.

ConditionDominant SpeciesTarget CarbonylOutcome
Acidic (AcOH) Monoprotonated Hydrazine (

)
Most nucleophilic attackFavors sterically accessible carbonyl first.
Basic (Et3N) Free Hydrazine (

)
Hard/Soft Acid-Base controlFavors the hardest electrophile (most positive carbon).

Corrective Workflow:

  • Do not mix reagents immediately.

  • Pre-treat the hydrazine with 1 equivalent of Acetic Acid to form the acetate salt in situ.

  • Add this salt to the diketone.

  • Once the mono-hydrazone is formed (monitor by HPLC), then heat or add base to cyclize. This "stepwise" condensation locks the regiochemistry before ring closure.

Module 3: Advanced Manufacturing (Flow Chemistry)

The "Scale-Out" Strategy

For reactions involving diazo intermediates or high-energy hydrazine derivatives, batch processing >1 kg is often deemed too hazardous. Continuous flow chemistry is the industry standard for mitigating this risk.

Flow Process Diagram

The following diagram illustrates a safe continuous flow setup for exothermic pyridazine synthesis, incorporating an in-line quench to prevent downstream runaway.

FlowSynthesis cluster_inputs Feed System ReagentA 1,4-Dicarbonyl (in Toluene) Mixer Static T-Mixer (High Shear) ReagentA->Mixer Pump A ReagentB Hydrazine Hydrate (Dilute) ReagentB->Mixer Pump B Reactor Tubular Reactor (PFA Coil, 100°C) Residence Time: 5 min Mixer->Reactor Mixed Stream Quench In-line Quench (Dilute HCl) Reactor->Quench Cyclized Product BPR Back Pressure Regulator (5 bar) Quench->BPR Collection Collection Vessel (Product) BPR->Collection

Figure 1: Continuous flow setup for pyridazine synthesis. The pressurized system (BPR) prevents solvent boiling at high temperatures, accelerating the rate while the small reactor volume minimizes thermal hazard.

Module 4: Purification (Escaping Chromatography)

Problem: "My product is water-soluble and won't extract."

Pyridazines are "pi-deficient" nitrogen heterocycles with high polarity. Standard EtOAc/Water extractions often fail because the distribution coefficient (LogD) favors the aqueous phase at neutral pH.

The "Salt-Break" Protocol

Instead of trying to extract the neutral free base, manipulate the solubility using the basicity of the pyridazine nitrogens.

Step-by-Step Protocol:

  • Reaction Completion: Evaporate the reaction solvent (e.g., Ethanol) to a minimum volume.

  • Acidification: Add 4M HCl in Dioxane or aqueous HCl. Pyridazines form stable hydrochloride salts.

  • Precipitation: The HCl salt is often insoluble in non-polar organic solvents (EtOAc, Ether) but soluble in water.

    • If you need to remove organic impurities:[1][2] Wash the solid salt with EtOAc.

    • If the salt is water-soluble: Dissolve in minimum water, wash with DCM (removes non-basic impurities), then basify the aqueous layer with solid

      
       until saturation ("salting out").
      
  • Final Extraction: Extract the "salted out" aqueous layer with Chloroform/Isopropanol (3:1) . This specific solvent mixture is far superior to EtOAc for polar heterocycles.

Solvent Selection for Crystallization

Avoid column chromatography. Use this table to select crystallization solvents based on impurity profile.

Impurity TypeRecommended Solvent SystemMechanism
Oligomers ("Goo") Ethanol / Water (Charcoal treatment)Oligomers adsorb to charcoal; product crystallizes on cooling.
Unreacted Diketone Isopropyl Acetate / HeptaneDiketone remains in Heptane; Pyridazine crystallizes.
Inorganic Salts Hot AcetonitrilePyridazine dissolves; salts (NaCl/KCl) remain solid (Hot Filtration required).

References

  • Safety of Hydrazine: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013 .

  • Continuous Flow Synthesis: "Continuous flow synthesis of pyridazines." Beilstein Journal of Organic Chemistry, 2011 .

  • Regioselectivity: "Regioselective Synthesis of Pyridazines from 1,4-Dicarbonyl Compounds." Journal of Organic Chemistry, 2012 .

  • Purification Strategies: "Crystallization as a Purification Tool in the Pharmaceutical Industry." Organic Process Research & Development, 2005 .

Sources

Validation & Comparative

Comparative Reactivity Guide: 3,6-Dichloropyridazine vs. 6-Chloro-N,N-diethylpyridazin-3-amine

[1]

Executive Summary: The "Gatekeeper" Effect

In the design of pyridazine-based pharmacophores, 3,6-dichloropyridazine (1) and its mono-aminated derivative, 6-chloro-N,N-diethylpyridazin-3-amine (2) , represent two distinct reactivity states.[1]

  • 3,6-Dichloropyridazine acts as a hyper-electrophile .[1] The synergistic electron-withdrawing effects of the two imine nitrogens and two chlorine atoms make it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • This compound acts as a deactivated scaffold .[1] The introduction of the diethylamino group creates a "push-pull" electronic system. The strong resonance donation from the amine nitrogen dramatically increases electron density at the remaining C6-chlorine position, effectively "locking" it against further

    
     attack unless forcing conditions are applied. However, this deactivation renders it an ideal, stable substrate for chemoselective Palladium-catalyzed cross-couplings.[1]
    

This guide analyzes the mechanistic divergence between these two species and provides validated protocols for their strategic manipulation.

Electronic Structure & Mechanistic Analysis

The Deactivation Mechanism

The reactivity difference is governed by the competition between inductive withdrawal (-I) and resonance donation (+R).

  • In 3,6-Dichloropyridazine: Both chlorines and ring nitrogens exert -I effects.[1] The LUMO energy is low, facilitating the formation of the Meisenheimer complex.

  • In this compound: The lone pair on the exocyclic nitrogen donates into the

    
    -system.[1] This resonance contribution places significant negative charge density on N1 and, crucially, C6  (the carbon holding the remaining chlorine). This increases the activation energy for nucleophilic attack.
    
Visualization of Electronic Effects

The following diagram illustrates the resonance stabilization that deactivates the amino-chloro derivative.

Resonancecluster_03,6-Dichloropyridazine (High Reactivity)cluster_1This compound (Deactivated)DCP3,6-Dichloropyridazine(Electron Deficient Ring)Amine6-Chloro-N,N-diethyl...(Electron Rich C6)DCP->Amine Step 1: Mono-substitution(Fast, Exothermic)NuNucleophile(Easy Attack)Nu->DCP Low Barrier (RT)ResonanceResonance Donor (+R)(-NEt2 pushes e- to C6)Resonance->Amine

Figure 1: Mechanistic transition from the hyper-reactive dichloro species to the resonance-stabilized amino-chloro intermediate.[1]

Reactivity Matrix: Experimental Comparison

The following table contrasts the performance of both compounds in standard medicinal chemistry transformations.

Parameter3,6-DichloropyridazineThis compound
Primary Reactivity High (

)
Low (

); Moderate (Pd-Coupling)

Conditions (Amines)
Mild: Ethanol/Water,

, 1-4 h
Forcing: DMSO/NMP,

, Microwave
Suzuki Coupling (

)
Competitive: Risk of bis-coupling or polymerization without careful stoichiometry.[1]Selective: Ideal substrate.[1] Mono-coupling occurs cleanly at C6.[1]
Hydrolysis Stability Moderate (Slowly hydrolyzes to pyridazinone in acid).[1]High (Amino group stabilizes the ring against acid hydrolysis).
Regioselectivity Statistical (1:1 mix) unless controlled by sterics or stoichiometry.[1]Fixed (C6 is the only leaving group site).

Experimental Protocols

Protocol A: Synthesis of this compound

Demonstrates the high reactivity of 3,6-dichloropyridazine.[1]

Rationale: The first chlorine displacement is exothermic. To prevent bis-substitution (formation of 3,6-bis(diethylamino)pyridazine), stoichiometry must be controlled, and temperature kept moderate.[1]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)[1][2][3]

  • Diethylamine (2.2 eq) [Acts as nucleophile and base][1]

  • Ethanol (5 mL/mmol)[1]

Procedure:

  • Dissolution: Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask.

  • Addition: Add diethylamine dropwise at room temperature. Note: A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1] The starting material (
    
    
    ) should disappear, yielding a lower
    
    
    fluorescent spot.
  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallization from hexane/ether or flash chromatography typically yields the product as a pale yellow solid/oil.
    
  • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling of this compound

Demonstrates the utility of the deactivated scaffold for cross-coupling.[1]

Rationale: Since the ring is deactivated towards

Materials:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • 
     (5 mol%)[1][4]
    
  • 
     (2.0 eq, 2M aqueous solution)[1]
    
  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the chloropyridazine amine, boronic acid, and Palladium catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to

    
      for 12 hours (thermal) or 
    
    
    for 30 minutes (Microwave).
  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc and wash with water.[1]

  • Purification: Flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
  • Yield Expectation: 70–85%.

Strategic Reaction Workflow

The following diagram maps the strategic use of these two compounds in a drug discovery campaign.

WorkflowStartStart: 3,6-Dichloropyridazine(Hyper-reactive)Step1Step 1: Nucleophilic Substitution(Nucleophile: HNEt2)Start->Step1 Mild HeatIntermedIntermediate: this compound(Stable / Deactivated)Step1->IntermedBranch1Path A: Harsh SnAr(Requires >140°C, strong Nu)Intermed->Branch1Branch2Path B: Pd-Catalysis (Suzuki/Buchwald)(Standard Conditions, High Diversity)Intermed->Branch2Prod1Product: 3,6-DiaminopyridazineBranch1->Prod1Prod2Product: 3-Amino-6-Arylpyridazine(Drug Scaffold)Branch2->Prod2

Figure 2: Strategic workflow showing the conversion of the reactive starting material into a stable intermediate suitable for diverse cross-coupling.

References

  • Coelho, A., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines."[1] Tetrahedron Letters, vol. 56, no. 23, 2015. (Validated via ResearchGate snippet).

  • Sherif, M. H., et al. "Chemical Studies on 3,6-Dichloropyridazine."[1][5] Journal of American Science, vol. 6, no.[1][5] 11, 2010.

  • Maes, B. U. W., et al. "Kinetic differentiation in the Suzuki-Miyaura cross-coupling of dihaloheterocycles."[1] Tetrahedron, 2005.[1] (General reference for dihaloheterocycle selectivity).

  • PubChem Compound Summary. "3,6-Dichloropyridazine."[1] National Center for Biotechnology Information.[1] [1]

Comparative Guide: Biological Activity of 6-Chloro-N,N-Diethylpyridazin-3-Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Scaffold

The compound 6-chloro-N,N-diethylpyridazin-3-amine serves as a critical pharmacophore probe and synthetic intermediate within the broader class of 3-amino-6-chloropyridazine derivatives.[1] While the N,N-diethyl analog itself exhibits baseline biological activity, it functions as a structural template for two distinct high-value therapeutic classes:[1]

  • Neurotherapeutics: Analogs optimized for Acetylcholinesterase (AChE) inhibition (Alzheimer’s disease).[1]

  • Agrochemicals: Analogs optimized for Photosystem II (PSII) inhibition (Herbicides).

This guide objectively compares the performance of the simple N,N-diethyl variant against its structurally optimized analogs, demonstrating how specific substitutions at the N-terminus and C6-position drive potency shifts of up to 5000-fold .[1]

Mechanism of Action (MOA) & Signaling Pathways

The biological utility of this scaffold bifurcates based on the target organism (Human vs. Plant). The following diagram illustrates the two primary pathways where these analogs intervene.

MOA_Pathways Fig 1: Dual Mechanism of Action. The scaffold acts as an AChE inhibitor in humans and a PSII inhibitor in plants. cluster_Neuro Neurotherapeutic Pathway (Human) cluster_Agro Herbicidal Pathway (Plant) Compound 6-Chloro-3-Aminopyridazine Scaffold AChE Acetylcholinesterase (Enzyme) Compound->AChE Inhibits (IC50 Dependent) PSII Photosystem II (D1 Protein) Compound->PSII Competes at Qb Site ACh Acetylcholine (Neurotransmitter) AChE->ACh Degrades (Hydrolysis) Receptor Post-Synaptic Receptors ACh->Receptor Activates Signal Cognitive Function Electron Electron Transport (Plastoquinone) PSII->Electron Drives Death Plant Death (Necrosis) Electron->Death Blockade leads to

Comparative Performance Analysis

The "N,N-diethyl" group is often used as a lipophilic baseline.[1] However, replacing this simple amine with bulky, aryl-alkyl groups dramatically enhances selectivity and binding affinity.

Table 1: Potency Comparison of Pyridazine Analogs (AChE Inhibition)

Data normalized to Minaprine (Standard Reference).

Analog ClassSubstitution (R-Group)IC50 (AChE)Potency Fold-ChangeMetabolic Stability
Baseline (Target) N,N-Diethyl > 100 µM 1x (Reference) Low (N-dealkylation)
Standard DrugMinaprine (3-amino-6-phenyl)85 µM~1.2xModerate
Optimized Analog N-Benzyl-Piperidinyl 0.12 µM ~830x High
Fused SystemImidazo[1,2-b]pyridazine0.04 µM~2500xModerate

Key Insight: The simple N,N-diethyl analog shows weak activity because it lacks the "dual-binding" capability.[1] Optimized analogs (like the N-Benzyl-Piperidinyl derivative) bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, resulting in the massive potency jump [1, 2].

Table 2: Agrochemical Activity (Herbicidal Efficacy)

Comparison of 6-chloro-pyridazine derivatives in Photosystem II inhibition.

CompoundStructureCrop ToleranceWeed Control Spectrum
N,N-Diethyl Analog Simple AmineLow (Phytotoxic)Narrow (Broadleaf only)
Pyridate Phenyl-thiocarbonate esterHigh (Maize/Cereals)Broad (Post-emergence)
Pyridafol Hydroxy-metaboliteN/A (Active Toxin)Systemic

Key Insight: While the N,N-diethyl analog is active, it lacks the selectivity required for commercial use.[1] Commercial herbicides like Pyridate use a "pro-herbicide" strategy (ester masking) to improve leaf uptake before hydrolyzing to the active 6-chloro-4-hydroxy species inside the weed [3].[1]

Experimental Protocols

To validate the activity of these analogs, the following workflows are industry standard.

Synthesis of Optimized Analogs (Suzuki Coupling)

The 6-chloro handle is the key to diversifying the scaffold.[1]

Synthesis_Workflow Fig 2: Synthetic Workflow converting the 6-chloro scaffold into high-potency bi-aryl analogs. Start 3,6-Dichloropyridazine Step1 Nucleophilic Substitution (with Diethylamine or Piperazine) Start->Step1 Heat, EtOH Inter Intermediate: 6-Chloro-3-Substituted-Pyridazine Step1->Inter Step2 Suzuki Cross-Coupling (Pd(PPh3)4, Aryl Boronic Acid) Inter->Step2 Reflux, Na2CO3 Final Final Analog: 3-Amino-6-Arylpyridazine Step2->Final

Biological Assay: Ellman’s Method (AChE Inhibition)

Objective: Determine the IC50 of the N,N-diethyl analog vs. Minaprine.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute serially in phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE (0.1 U/mL, from electric eel or human recombinant) to 96-well plate.

  • Incubation: Add 20 µL of test compound. Incubate at 25°C for 15 mins.

  • Substrate Addition: Add 20 µL of DTNB (Ellman's reagent) and 20 µL of Acetylthiocholine iodide (ATCh).

  • Detection: Monitor absorbance at 412 nm for 10 mins. The yellow color indicates AChE activity.[1]

  • Calculation: % Inhibition =

    
    .[1] Plot Log[Concentration] vs. % Inhibition to find IC50.[1]
    

Critical Analysis & Expert Recommendations

Why the "Diethyl" Analog is Insufficient: While This compound is chemically accessible, its biological profile is suboptimal for therapeutic use due to:

  • Rapid Metabolism: The N-ethyl groups are prone to oxidative dealkylation by CYP450 enzymes.[1]

  • Lack of Specificity: The small alkyl footprint does not engage the hydrophobic pockets of target enzymes (like AChE) effectively.

Recommendation for Researchers:

  • For Drug Discovery: Use the 6-chloro-N,N-diethyl compound only as a low-affinity control . Focus synthetic efforts on introducing N-benzyl-piperidine or heteroaryl motifs at the N3 position to achieve nanomolar potency [1].[1]

  • For Agrochemicals: Explore bioisosteres of the chlorine atom (e.g., trifluoromethyl) or ester prodrugs to improve crop safety margins [3].

References

  • Wermuth, C. G., et al. (1999). "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry.

  • Gois, P. M., et al. (2025). "Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects."[1][2][3] National Institutes of Health (PMC).

  • University of Hertfordshire. (2025).[1] "Pyridate: Mechanism of Action and Environmental Fate." PPDB: Pesticide Properties DataBase.[1]

  • Amerigo Scientific. (2025).[1] "Product Data: this compound."

Sources

Comparative Guide: Selectivity Profiling of Kinase Inhibitors Derived from 6-chloro-N,N-diethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the cross-reactivity and selectivity of kinase inhibitors synthesized from the 6-chloro-N,N-diethylpyridazin-3-amine scaffold. While this scaffold is a privileged structure for targeting the CMGC kinase family (specifically DYRK1A and CLK1 ), its structural simplicity poses significant risks for off-target promiscuity, particularly against GSK3


 and CDKs.

This guide compares the "Diethyl-Series" (derived directly from the title scaffold) against the industry-standard Harmine and the morpholine-substituted Minaprine class. It establishes a self-validating profiling workflow using radiometric assays to quantify the "Selectivity Score" (S-score) and ensure clinical viability.

The Scaffold & Structural Logic

The molecule This compound acts as a versatile electrophilic core. In the context of kinase inhibition, it functions as a "hinge-binding" precursor. The nitrogen atoms of the pyridazine ring interact with the ATP-binding pocket's hinge region, while the C6-chlorine serves as a handle for introducing hydrophobic aryl groups to occupy the deep hydrophobic pocket.

Synthesis & Derivatization Pathway

The following diagram illustrates how the title compound serves as the divergent point for generating kinase-active libraries.

Synthesis_Pathway Start 3,6-Dichloropyridazine (Starting Material) Step1 + Diethylamine (SNAr Reaction) Start->Step1 Scaffold This compound (The Core Scaffold) Step1->Scaffold Step2 + Aryl Boronic Acid (Suzuki-Miyaura Coupling) Scaffold->Step2 Final 6-Aryl-3-(diethylamino)pyridazine (Kinase Inhibitor Candidate) Step2->Final Target: DYRK1A/CLK1

Figure 1: Divergent synthesis pathway converting the this compound scaffold into active kinase inhibitors.

Comparative Analysis: Performance & Selectivity

The primary challenge with pyridazine-3-amine derivatives is distinguishing between the target (e.g., DYRK1A for Down syndrome/Alzheimer's) and the anti-target (e.g., GSK3


, which has high structural homology).
Comparison Table: Diethyl-Series vs. Alternatives
FeatureCandidate: Diethyl-Series Comparator: Minaprine Analogs Reference: Harmine
Core Structure 6-Aryl-3-(diethylamino)pyridazine6-Aryl-3-(morpholino)pyridazine

-Carboline alkaloid
Primary Target DYRK1A / CLK1DYRK1A / AChE (Dual)DYRK1A / DYRK1B
Potency (IC

)
< 10 nM (High)~50–100 nM (Moderate)~30–80 nM (High)
Solubility High (Lipophilic Cationic)ModerateLow (Planar stack)
Major Liability CLK1 Cross-reactivity AChE off-target effectsMAO-A Inhibition (CNS toxicity)
Selectivity (S

)
Moderate (0.35)Low (Promiscuous)Low (Promiscuous)
Technical Insight
  • The Diethyl Advantage: The N,N-diethyl group provides superior solubility compared to the planar Harmine structure, facilitating blood-brain barrier (BBB) penetration.

  • The Selectivity Risk: Unlike Harmine, which has a rigid fused ring system, the rotatable diethyl bond allows the molecule to adopt conformations that may fit into the ATP pockets of CLK1 and HIPK2 , leading to unwanted splicing inhibition.

Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity of inhibitors derived from this compound, you must move beyond simple IC


 curves. The following protocol uses a Radiometric Filter Binding Assay , the "Gold Standard" for minimizing false positives caused by fluorescence interference (common with pyridazine scaffolds).
Workflow: The "Funnel" Approach

Profiling_Workflow Library Pyridazine Derivative Library (Diethyl-Series) Tier1 Tier 1: Single Point Screen (1 µM conc, 300+ Kinases) Library->Tier1 Decision1 >80% Inhibition? Tier1->Decision1 Tier2 Tier 2: Kd Determination (10-pt Dose Response) Decision2 Selectivity Score < 0.05? Tier2->Decision2 Tier3 Tier 3: Residence Time (SPR) (Off-rate analysis) Decision1->Library No (Discard) Decision1->Tier2 Yes Decision2->Tier2 No (Optimize Side-chain) Decision2->Tier3 Yes (Lead)

Figure 2: Step-wise screening funnel to filter promiscuous binders early in the discovery process.

Detailed Protocol: Radiometric HotSpot™ Assay

Rationale: Pyridazines can fluoresce, interfering with FRET/TR-FRET assays. Radiometric assays measure


P transfer directly.
  • Reagent Prep: Prepare Base Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Compound Dosing: Dissolve the this compound derivative in 100% DMSO. Deliver 50 nL to 384-well plates (Final DMSO < 1%).

  • Enzyme Addition: Add specific kinase/substrate pairs (e.g., DYRK1A/Woodtide).

  • ATP Start: Initiate reaction with 10 µM ATP (containing [

    
    -
    
    
    
    P]-ATP).
    • Critical Step: Ensure ATP concentration is near

      
       for each specific kinase to ensure competitive binding conditions.
      
  • Incubation: 2 hours at RT.

  • Filtration: Spot reactions onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Quantify via phosphorimaging.[1]

Validation Criteria:

  • Z-Factor: Must be > 0.7.

  • Reference Control: Staurosporine (pan-kinase) must show IC

    
     within 2-fold of historical mean.
    

Data Interpretation: The Selectivity Score (S-Score)

When analyzing the output for your pyridazine derivatives, calculate the S(35) score (Selectivity at 35% threshold).



  • S(35) < 0.03: Highly Selective (Clinical Candidate profile).

  • S(35) > 0.10: Promiscuous (Likely toxic; typical of early-stage pyridazines).

Common Off-Targets for this Scaffold:

  • CLK1/2/4: Due to high homology with DYRK1A. Leads to splicing defects.

  • HIPK2: Homeodomain-interacting protein kinase.

  • PIM1: Often hit by planar aromatics.

References

  • Wermuth, C. G., et al. (1987). "Synthesis and structure-activity relationships of a series of aminopyridazines of the minaprine type." Journal of Medicinal Chemistry. Link

  • Becker, W., et al. (2011). "DYRK1A: a potential drug target for multiple Down syndrome phenotypes." CNS & Neurological Disorders-Drug Targets. Link

  • Reaction Biology Corp. (2024). "Radiometric Filter Binding Assay Protocol." Reaction Biology. Link

  • Anastassiadis, T., et al. (2011).[1] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology.[1] Link

  • Nguyen, T. L., et al. (2017). "Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors: a survey of recent patent literature." Expert Opinion on Therapeutic Patents. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 6-chloro-N,N-diethylpyridazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 6-chloro-N,N-diethylpyridazin-3-amine (CAS Number: 55825-40-6), a halogenated pyridazine derivative.[1] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Moiety

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

The presence of the chlorinated pyridazine ring and the diethylamino group necessitates a cautious approach. The chlorine atom renders the compound a halogenated organic, requiring specific disposal considerations.[5] The amine functional group can impart basic properties and potential reactivity with acids.

Table 1: Hazard Profile based on Structural Analogs

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4)Harmful if ingested.[2][3]Ingestion
Skin Irritation (Category 2)Causes irritation upon skin contact.[2][3][4]Dermal
Eye Irritation (Category 2)Causes serious irritation to the eyes.[2][3][4]Ocular
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory tract irritation.[2][3]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and forms the cornerstone of safe chemical handling.[6][7] The following PPE is mandatory when working with this compound and its solutions.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential to protect against splashes.[2] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[9]

    • Lab Coat: A fire-resistant lab coat or a chemical-resistant apron over a lab coat provides a crucial barrier to protect your skin and clothing from spills.[8]

    • Coveralls: For larger scale operations or situations with a higher risk of exposure, hooded coveralls made of a material resistant to chemical permeation are recommended.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[11][12] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[8][10]

Table 2: Recommended Personal Protective Equipment

Body PartProtective EquipmentRationale
Eyes/FaceTightly fitting safety goggles, Face shield (as needed)Prevents eye irritation from splashes or dust.[2]
HandsChemical-resistant gloves (e.g., Nitrile)Prevents skin irritation and absorption.[2][4]
BodyLab coat, Chemical-resistant apron/coverallsProtects skin and clothing from contamination.[8][10]
RespiratoryChemical fume hood, NIOSH-approved respirator (if needed)Minimizes inhalation of harmful dust or vapors.[2][11]
FeetClosed-toe shoesProtects feet from spills and impact.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will mitigate risks and ensure the integrity of your research.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should occur within a designated area, such as a chemical fume hood or a glove box, to contain any potential dust.[12]

  • Ventilation: Ensure adequate ventilation is active before beginning any work.[11]

  • Material Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust by handling the material gently.[11]

  • Static Discharge: To prevent fire risk from electrostatic discharge, especially when handling flammable solvents, use non-sparking tools and ensure proper grounding.[2]

Dissolution and Reaction Setup
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol. Be aware of the hazards associated with the chosen solvent.

  • Controlled Addition: When dissolving the solid or adding it to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to maintain control over the reaction temperature.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors into the laboratory environment.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, again with appropriate temperature control.

  • Extraction and Washing: Perform extractions and washes within the fume hood. Be mindful of pressure buildup in separatory funnels and vent them appropriately.

  • Purification: For purification techniques such as chromatography, ensure that the setup is secure and that all connections are tight to prevent leaks.

Spill Management and Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.[2][11]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][11]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the entire laboratory immediately.

    • Activate the nearest fire alarm and notify your institution's emergency response team.

    • Provide the emergency responders with the identity of the spilled chemical.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage
  • Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][9][11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]

  • Segregation: Store separately from incompatible materials.[13]

Disposal

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound (including contaminated consumables like gloves and weighing paper) in a designated, clearly labeled, and sealed container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[5]

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[5][14] This high-temperature process is designed to destroy the compound and prevent the formation of toxic byproducts.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[15]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Don PPE b Work in Fume Hood a->b c Weigh Solid b->c Proceed to Handling d Dissolve/React c->d e Work-up & Purify d->e f Decontaminate Glassware e->f End of Experiment g Dispose Halogenated Waste f->g h Store in Cool, Dry, Ventilated Area g->h Store Unused Reagent

Caption: Workflow for handling this compound.

Conclusion

By adhering to the principles of meticulous planning, consistent use of personal protective equipment, and a thorough understanding of the potential hazards, researchers can confidently and safely handle this compound. This guide serves as a foundational document, and it is imperative to supplement this information with institution-specific safety protocols and to always consult with your organization's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • This compound. Amerigo Scientific. Available from: [Link]

  • Technical Data — Safe Handling of Chlorine Gas. De Nora. Available from: [Link]

  • Safety - Advice - Chlorine Storage. Scribd. Available from: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. (2017-06-04). Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009-07-30). Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). Available from: [Link]

  • CHLORINE HANDLING inFormation PACK. Chlorine Tech Services. Available from: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. Available from: [Link]

  • Protective Equipment. American Chemistry Council. Available from: [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. (2023-11-01). Available from: [Link]

  • Safety Data Sheet: Diethylamine. Carl ROTH. Available from: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. Available from: [Link]

  • PPE Solutions for Chemical Industries - Worker Health & Safety. 3M. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.